FBPase-IN-1
Description
The exact mass of the compound Thiazole, 2,2'-dithiobis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-thiazol-2-yldisulfanyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S4/c1-3-9-5(7-1)11-12-6-8-2-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIWZDMEFARRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)SSC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326831 | |
| Record name | Thiazole, 2,2'-dithiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20362-54-3 | |
| Record name | 2,2′-Dithiobis[thiazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20362-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 2,2'-dithiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
FBPase-IN-1: A Deep Dive into its Mechanism of Action for the Advancement of Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway, has emerged as a significant therapeutic target for type 2 diabetes and other metabolic disorders. Its inhibition offers a promising strategy to control excessive hepatic glucose production. This technical guide provides a comprehensive overview of the mechanism of action of FBPase-IN-1, a potent inhibitor of FBPase, with a focus on its quantitative data, the experimental protocols used for its characterization, and the underlying signaling pathways.
Core Mechanism of Action: Covalent Modification of a Novel Allosteric Site
This compound exerts its inhibitory effect through a unique mechanism involving the covalent modification of a specific residue on the FBPase enzyme. Research has identified cysteine residue 128 (C128) as a novel allosteric site on FBPase.[1][2][3] this compound covalently binds to this C128 site, leading to a conformational change in the enzyme that ultimately inhibits its catalytic activity.[1] This allosteric regulation is transmitted through the N125-S124-S123 pathway, affecting the enzyme's active site and reducing its ability to hydrolyze its substrate, fructose-1,6-bisphosphate.[1]
Quantitative Inhibitory Profile
The potency of this compound and other related inhibitors has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for FBPase inhibitors.
| Inhibitor | Parameter | Value | Assay Type | Reference |
| This compound | IC50 | 0.22 µM | Biochemical FBPase Activity Assay | |
| FBPase-1 inhibitor-1 | IC50 | 3.4 µM | Biochemical FBPase Activity Assay | |
| FBPase-1 inhibitor-1 | Ki | 1.1 µM | Kinetic Analysis of FBPase Activity | |
| FBPase-1 inhibitor-1 | IC50 | 6.6 µM | Cellular Glucose Production Assay (Rat Hepatoma Cells) |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the mechanism of its inhibition by this compound.
Caption: FBPase catalyzes a key step in gluconeogenesis, opposing glycolysis. This compound covalently modifies the C128 allosteric site, inhibiting FBPase activity.
Experimental Protocols
The characterization of this compound relies on robust biochemical and cell-based assays. Below are detailed methodologies for these key experiments.
Spectrophotometric Coupled-Enzyme Assay for FBPase Activity
This assay measures the enzymatic activity of FBPase by coupling the production of its product, fructose-6-phosphate, to a detectable change in absorbance.
Principle: FBPase hydrolyzes fructose-1,6-bisphosphate (F1,6BP) to fructose-6-phosphate (F6P) and inorganic phosphate. The F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose isomerase (PGI). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm.
Reagents and Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
Fructose-1,6-bisphosphate (F1,6BP)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Purified FBPase enzyme
-
This compound or other test compounds
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NADP+, PGI, and G6PDH in a 96-well plate.
-
Add the test compound (this compound) at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the FBPase enzyme to all wells.
-
Immediately after adding the enzyme, add the substrate, fructose-1,6-bisphosphate, to all wells to start the reaction.
-
Measure the absorbance at 340 nm kinetically over a period of 15-30 minutes at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADPH production from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Glucose Production Assay in Rat Hepatoma (H4IIE) Cells
This cell-based assay assesses the ability of FBPase inhibitors to block gluconeogenesis in a relevant cellular context.[4][5]
Principle: H4IIE rat hepatoma cells are capable of producing glucose via gluconeogenesis when provided with appropriate precursors, such as lactate and pyruvate. The amount of glucose released into the culture medium is measured to determine the rate of gluconeogenesis. FBPase inhibitors are expected to decrease glucose production in these cells.
Reagents and Materials:
-
H4IIE cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Glucose-free DMEM
-
Lactate and Pyruvate solution
-
This compound or other test compounds
-
Glucose assay kit (e.g., glucose oxidase-based)
-
96-well cell culture plates
-
Plate reader for glucose measurement
Procedure:
-
Seed H4IIE cells in a 96-well plate and grow to confluence.
-
Wash the cells with phosphate-buffered saline (PBS) and then starve them in serum-free, glucose-free DMEM for a specified period (e.g., 2-4 hours) to deplete intracellular glucose.
-
After the starvation period, replace the medium with fresh glucose-free DMEM containing the gluconeogenic substrates (lactate and pyruvate).
-
Add the test compound (this compound) at various concentrations to the appropriate wells. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 3-6 hours) to allow for glucose production.
-
After the incubation, collect the culture medium from each well.
-
Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions.
-
Determine the percent inhibition of glucose production for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value in a cellular context.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for evaluating the efficacy of an FBPase inhibitor like this compound.
Caption: A typical workflow for evaluating FBPase inhibitors involves both biochemical and cell-based assays to determine potency and cellular efficacy.
Conclusion
This compound represents a promising class of FBPase inhibitors with a distinct mechanism of action involving the covalent modification of a novel allosteric site. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel therapeutics for metabolic diseases. Further investigation into the structure-activity relationships and in vivo efficacy of this compound and related compounds will be crucial for their translation into clinical candidates.
References
- 1. Discovery of novel allosteric site and covalent inhibitors of FBPase with potent hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the New Covalent Allosteric Binding Site of Fructose-1,6-bisphosphatase with Disulfiram Derivatives toward Glucose Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Identification of the New Covalent Allosteric Binding Site of Fructose-1,6-bisphosphatase with Disulfiram Derivatives toward Glucose Reduction - American Chemical Society - Figshare [acs.figshare.com]
- 4. A cellular assay for measuring the modulation of glucose production in H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and characterization of a novel method for evaluating gluconeogenesis using hepatic cell lines, H4IIE and HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
FBPase-IN-1: A Covalent Inhibitor of Fructose-1,6-bisphosphatase for the Treatment of Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, the metabolic process responsible for the production of glucose from non-carbohydrate precursors.[1][2] In individuals with type 2 diabetes, elevated rates of gluconeogenesis contribute significantly to hyperglycemia.[3] Consequently, FBPase has emerged as a promising therapeutic target for the development of novel anti-diabetic agents.[1][2] This technical guide provides a comprehensive overview of FBPase-IN-1, a potent and selective covalent inhibitor of FBPase.
This compound was identified through the optimization of disulfide-derived compounds, demonstrating significant potential for the treatment of type 2 diabetes.[1][4] This inhibitor acts by covalently modifying a key allosteric site on the FBPase enzyme, leading to a reduction in its catalytic activity and a subsequent decrease in glucose production. This document details the quantitative data, experimental protocols, and mechanistic insights related to this compound, offering a valuable resource for researchers in the field of metabolic diseases and drug discovery.
Quantitative Data Summary
The inhibitory potency of this compound and related covalent inhibitors targeting FBPase are summarized in the table below. This data facilitates a comparative analysis of their efficacy.
| Compound | Alias | IC50 (μM) | Target Site | Key Findings | Reference |
| This compound | 3a | 0.22 | Cysteine 128 (C128) | Potent FBPase inhibitor with in vivo glucose-lowering efficacy. Covalently modifies the C128 allosteric site. | [1][5][6] |
| FBPase-IN-2 | HS36 | 0.15 | Cysteine 128 (C128) | A potent nitrostyrene-based covalent inhibitor that reduces glucose production in hepatocytes. | [5][7] |
Mechanism of Action: Covalent Inhibition of an Allosteric Site
This compound exerts its inhibitory effect through a covalent interaction with a specific cysteine residue, C128, located at an allosteric site of the FBPase enzyme.[1][5][6] This covalent modification is crucial for its potent inhibitory activity. The binding of this compound to C128 is believed to induce a conformational change that disrupts the normal catalytic function of the enzyme.
The targeted C128 residue is part of a newly identified allosteric pathway involving residues N125, S124, and S123.[1][7] By modifying C128, this compound effectively regulates this pathway, leading to the attenuation of FBPase's catalytic ability.[1][5][6] This allosteric inhibition mechanism offers a high degree of selectivity and potency.
Signaling and Regulatory Pathways
The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the inhibitory action of this compound.
Caption: Gluconeogenesis pathway and the inhibitory action of this compound.
The following diagram illustrates the proposed allosteric inhibition mechanism of FBPase by this compound.
Caption: Allosteric inhibition of FBPase by this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard biochemical and pharmacological assays.
FBPase Enzymatic Activity Assay (Coupled Spectrophotometric Assay)
This assay is used to determine the in vitro inhibitory activity of compounds against FBPase. The production of fructose-6-phosphate by FBPase is coupled to the reduction of NADP+, which can be monitored spectrophotometrically at 340 nm.[3][8][9]
Materials:
-
Recombinant human FBPase
-
Assay buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 10 µM EDTA[10]
-
Fructose-1,6-bisphosphate (F1,6BP) substrate
-
Magnesium chloride (MgCl2)
-
Coupling enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase
-
NADP+
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, MgCl2, NADP+, and the coupling enzymes.
-
Add the test compound (this compound) at various concentrations. Include a DMSO control (vehicle) and a positive control (a known FBPase inhibitor).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, F1,6BP.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes) using a microplate reader.
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mass Spectrometry for Covalent Modification Analysis
This experiment confirms the covalent binding of this compound to the FBPase enzyme and identifies the specific amino acid residue modified.
Materials:
-
Recombinant human FBPase
-
This compound
-
Incubation buffer (e.g., PBS or HEPES buffer)
-
Trypsin (for proteolytic digestion)
-
Dithiothreitol (DTT) and iodoacetamide (IAM) for reduction and alkylation
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate recombinant FBPase with an excess of this compound for a sufficient time to allow for covalent modification. Include a control sample of FBPase incubated with DMSO.
-
Remove the excess, unbound inhibitor by dialysis or using a desalting column.
-
Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteine residues with IAM.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Compare the peptide maps of the this compound-treated sample and the control sample.
-
Identify the peptide containing the C128 residue and look for a mass shift corresponding to the adduction of this compound.
-
Use MS/MS fragmentation to confirm the exact site of modification on the peptide.
In Vivo Glucose Production Assay in Primary Hepatocytes
This cell-based assay evaluates the ability of this compound to inhibit gluconeogenesis in a more physiologically relevant system.
Materials:
-
Primary mouse hepatocytes
-
Gluconeogenesis-promoting medium (e.g., glucose-free DMEM supplemented with lactate and pyruvate)
-
This compound
-
Glucose assay kit
Procedure:
-
Isolate primary hepatocytes from mice.
-
Plate the hepatocytes and allow them to adhere.
-
Wash the cells and replace the medium with the gluconeogenesis-promoting medium.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for a defined period (e.g., 3-6 hours).
-
Collect the cell culture supernatant.
-
Measure the glucose concentration in the supernatant using a glucose assay kit.
-
Determine the percent inhibition of glucose production for each concentration of this compound relative to the vehicle control.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for the discovery and characterization of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of covalent inhibitors for FBPase. Its potent inhibitory activity, driven by the covalent modification of a key allosteric site, underscores the potential of this compound as a therapeutic candidate for type 2 diabetes. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development in this area. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to advance its potential as a clinical candidate.
References
- 1. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fructose-1,6-Bisphosphatase Overexpression in Pancreatic β-Cells Results in Reduced Insulin Secretion: A New Mechanism for Fat-Induced Impairment of β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Central Cavity of Fructose-1,6-bisphosphatase and the Evolution of AMP/Fructose 2,6-bisphosphate Synergism in Eukaryotic Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Allosteric Landscape of Fructose-1,6-Bisphosphatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. Its activity is tightly controlled by allosteric regulation, making it a key target for therapeutic intervention in metabolic diseases such as type 2 diabetes. While specific data for a compound designated "FBPase-IN-1" is not publicly available, this technical guide provides an in-depth overview of the allosteric binding sites of FBPase, focusing on well-characterized inhibitors. This document will serve as a comprehensive resource, detailing quantitative binding data, experimental protocols, and the associated signaling pathways.
Allosteric Regulation of FBPase
FBPase is a tetrameric enzyme that exists in at least two conformational states: an active R-state and an inactive T-state.[1] The transition between these states is governed by the binding of allosteric effectors. The primary and most studied allosteric inhibitor of mammalian FBPase is adenosine monophosphate (AMP), which binds to a site distinct from the active site.[2][3] Binding of AMP stabilizes the T-state, leading to a significant reduction in enzymatic activity.[2] This allosteric regulation is a crucial mechanism for maintaining energy homeostasis, as high levels of AMP signal a low energy state, thereby inhibiting the energy-consuming process of gluconeogenesis.
Another important allosteric regulator is fructose-2,6-bisphosphate, which acts as a potent competitive inhibitor and also enhances the inhibitory effect of AMP.[3][4] Furthermore, researchers have identified novel allosteric sites that can be targeted by synthetic small molecules, opening new avenues for drug discovery.[1][5]
Quantitative Data on FBPase Allosteric Inhibitors
The following table summarizes the inhibitory activities of various allosteric inhibitors of FBPase. This data is compiled from multiple studies and provides a comparative view of their potencies.
| Inhibitor | Enzyme Source | Assay Type | IC50 | Ki | Reference |
| AMP | Pig Kidney FBPase | Coupled-enzyme assay | 11.8 µM | - | [6] |
| ADP | Pig Kidney FBPase | Coupled-enzyme assay | 8.3 µM | - | [6] |
| (+)-usnic acid | Human Liver FBPase | Spectrophotometric assay | 0.37 mM | - | [7] |
| (+)-usnic acid | Pig Kidney FBPase | Spectrophotometric assay | 0.93 mM | - | [7] |
| Compound 15 | Human Liver FBPase | Spectrophotometric assay | Comparable to AMP | - | [7] |
| Compound 16 | Human Liver FBPase | Spectrophotometric assay | Comparable to AMP | - | [7] |
| MB05032 | Human Liver FBPase | - | 16 nM (EC50) | - | [8] |
| Disulfiram derivatives | Human FBPase | - | Potent inhibition | - | [5] |
Note: IC50 is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Ki is the inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.[9] EC50 refers to the concentration of a drug that gives a half-maximal response.
Signaling Pathway of FBPase Regulation
FBPase is a central node in the regulation of glucose metabolism, integrating signals related to the cell's energy status. The following diagram illustrates the key signaling inputs that allosterically regulate FBPase activity.
Experimental Protocols
Characterizing the binding and inhibitory activity of allosteric modulators of FBPase involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
FBPase Activity Assay (Coupled-Enzyme Spectrophotometric Assay)
This is a common method to measure the enzymatic activity of FBPase and determine the IC50 of inhibitors.
Principle: The product of the FBPase reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose isomerase. Subsequently, glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH concentration is monitored by the change in absorbance at 340 nm.[7][8]
Materials:
-
Purified FBPase enzyme
-
Assay Buffer: 0.2 M Tris, 4 mM MgCl2, 4 mM (NH4)2SO4, 0.1 mM EDTA, pH 7.5[8]
-
Substrate: Fructose-1,6-bisphosphate (FBP)
-
Coupling enzymes: Phosphoglucose isomerase and Glucose-6-phosphate dehydrogenase
-
Cofactor: NADP+
-
Test inhibitor compound
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add the desired concentration of the inhibitor and the purified FBPase enzyme to the mixture.
-
Equilibrate the reaction mixture at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate, FBP.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of reaction is proportional to the rate of change in absorbance.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
Fluorescence-Based Competition Binding Assay
This assay is used to confirm that an inhibitor binds to the allosteric site by competing with a fluorescently labeled ligand known to bind to that site.
Principle: A fluorescent analog of AMP, such as 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate (TNP-AMP), exhibits increased fluorescence upon binding to the allosteric site of FBPase. An unlabeled inhibitor that competes for the same binding site will displace TNP-AMP, leading to a decrease in fluorescence.[7]
Materials:
-
Purified FBPase enzyme
-
Assay Buffer: 50 mM Tris-acetate buffer, pH 7.5
-
Fluorescent ligand: TNP-AMP
-
Substrate: Fructose-1,6-bisphosphate (optional, can modulate binding)
-
Test inhibitor compound
Procedure:
-
In a fluorometer cuvette, mix the purified FBPase enzyme with the assay buffer.
-
Add TNP-AMP to the solution and measure the baseline fluorescence.
-
Sequentially add increasing concentrations of the test inhibitor.
-
After each addition, allow the system to equilibrate and measure the fluorescence intensity.
-
A decrease in fluorescence indicates that the inhibitor is competing with TNP-AMP for binding to the allosteric site.
Experimental Workflow for Allosteric Inhibitor Characterization
The following diagram outlines a typical workflow for the identification and characterization of a novel allosteric inhibitor of FBPase.
Conclusion
The allosteric regulation of FBPase presents a compelling opportunity for the development of novel therapeutics for metabolic diseases. Understanding the intricacies of the allosteric binding sites, the quantitative aspects of inhibitor binding, and the appropriate experimental methodologies is paramount for successful drug discovery efforts in this area. This guide provides a foundational framework for researchers and scientists to navigate the complexities of FBPase allosteric inhibition and to advance the development of next-generation modulators of this key metabolic enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of inhibited fructose-1,6-bisphosphatase from Escherichia coli: distinct allosteric inhibition sites for AMP and glucose 6-phosphate and the characterization of a gluconeogenic switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the New Covalent Allosteric Binding Site of Fructose-1,6-bisphosphatase with Disulfiram Derivatives toward Glucose Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Whitepaper: The Discovery and Synthesis of Potent Fructose-1,6-bisphosphatase (FBPase) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound designated "FBPase-IN-1" did not yield any publicly available information. Therefore, this guide will focus on the discovery, synthesis, and characterization of well-documented and potent FBPase inhibitors, using MB05032 as a primary example to illustrate the core principles and methodologies in this area of research.
Introduction: Fructose-1,6-bisphosphatase as a Therapeutic Target
Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate.[1] In type 2 diabetes mellitus (T2DM), excessive hepatic glucose production is a key contributor to hyperglycemia.[2][3] By inhibiting FBPase, it is possible to decrease gluconeogenesis without directly affecting other crucial metabolic pathways like glycolysis or glycogenolysis.[4] This makes FBPase an attractive and strategic target for the development of novel anti-diabetic agents.[2][5][6] The natural allosteric inhibitor of FBPase is adenosine monophosphate (AMP), and many synthetic inhibitors are designed to mimic its action at the allosteric binding site.[4][7]
Discovery of FBPase Inhibitors: A Structure-Based Approach
The discovery of potent and selective FBPase inhibitors has often relied on structure-based drug design, frequently using the natural inhibitor AMP as a starting point.
2.1. From AMP Mimics to Novel Scaffolds
Early efforts focused on creating AMP mimetics. A notable success in this area was the discovery of MB05032, a potent inhibitor that bears little structural resemblance to AMP but effectively mimics its function.[4] The development process involved:
-
Initial Lead Identification: Synthesis of adenosine analogues with a phosphonic acid group led to an initial series of inhibitors with moderate potency.[4]
-
Structure-Guided Optimization: X-ray crystallography revealed that the ribose group of the initial leads had limited strong interactions with the FBPase enzyme. This insight prompted the replacement of the ribose with arylalkyl and alkyl groups to better occupy a hydrophobic pocket in the binding site, leading to a significant increase in potency.[4]
-
Scaffold Hopping: Further redesign of the heterocyclic nucleus from purine and benzimidazole structures led to the discovery of a phosphonic acid-containing thiazole scaffold, which forms the core of MB05032.[6]
2.2. High-Throughput and Virtual Screening
Other discovery strategies have included high-throughput screening (HTS) and virtual high-throughput screening (vHTS) to identify novel, non-nucleotide inhibitor scaffolds.[7][8] These approaches have led to the identification of diverse chemical classes, such as anilinoquinazolines and benzoxazole-2-benzene-sulfonamides, which have been found to bind to novel allosteric sites on the FBPase enzyme.[7][9]
Below is a generalized workflow for the discovery of FBPase inhibitors.
Synthesis of FBPase Inhibitors
The synthesis of FBPase inhibitors varies depending on the chemical scaffold. For the thiazole-based inhibitors like MB05032, a common synthetic route involves the condensation of α-bromo-ketones with thioureas.[8] For other classes, such as indole derivatives, multi-step synthetic pathways are employed to build the core structure and introduce various substituents to explore structure-activity relationships (SAR).[5] The development of covalent inhibitors, which form a permanent bond with the enzyme, has also been explored, for example, by designing disulfide-derived compounds that target specific cysteine residues like Cys128.[10]
Quantitative Data and Structure-Activity Relationship (SAR)
The potency of FBPase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium inhibition constant (Ki). Below are tables summarizing the inhibitory activities of representative FBPase inhibitors.
Table 1: Potency of MB05032 and Reference Compounds against FBPase
| Compound | Target Enzyme | IC50 (nM) | Reference(s) |
| MB05032 | Human Liver FBPase | 16 | [4][11] |
| MB05032 | Human Muscle FBPase | 29 | [12] |
| MB05032 | Rat Liver FBPase | 61 | [4][12] |
| AMP | Human Liver FBPase | 1,000 | [4] |
| ZMP | Human Liver FBPase | 12,000 | [4] |
Table 2: Inhibitory Activity of Various FBPase Inhibitor Scaffolds
| Compound Class | Example Compound | Target Enzyme | IC50 (µM) | Reference(s) |
| Tricyclic | Compound 8l | Human FBPase | 0.013 | [13] |
| Indole Derivative | Compound 22g | Human FBPase | Submicromolar | [5] |
| Thiazole Derivative | Compound 4c | Pig Kidney FBPase | 6 | [8] |
| Nitrostyrene (Covalent) | Compound HS36 | FBPase | 0.15 | [14] |
| Achyrofuran Analog | Compound 15 | Human Liver FBPase | 8.1 | [7] |
SAR studies have revealed key structural features for potent FBPase inhibition. For indole-based inhibitors, an H-bond acceptor at the 7-position and an alkyl group at the 5-position of the indole ring were found to be beneficial.[5] For covalent inhibitors, specific substituents on the benzene ring were shown to dramatically increase potency.[14]
Signaling Pathway and Mechanism of Action
FBPase inhibitors act on the gluconeogenesis pathway. By blocking the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, they reduce the overall output of glucose from the liver.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. MB 05032 | Other Transferases | Tocris Bioscience [tocris.com]
- 13. Synthesis, SAR, and X-ray structure of tricyclic compounds as potent FBPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
FBPase-IN-1: A Covalent Inhibitor of Fructose-1,6-Bisphosphatase for Potential Therapeutic Applications in Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, making it a key therapeutic target for managing type 2 diabetes. FBPase-IN-1 has emerged as a potent and irreversible covalent inhibitor of FBPase, demonstrating significant glucose-lowering effects in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended to support further research and development in this area.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the following chemical characteristics:
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂S₄ | [1][2] |
| Molecular Weight | 232.37 g/mol | [1][2] |
| CAS Number | 20362-54-3 | [2] |
| SMILES | C1(SSC2=NC=CS2)=NC=CS1 | [2] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMSO: ≥ 50 mg/mL (215.17 mM) | [1][2] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 2.5 mg/mL (10.76 mM) | [1][2] | |
| In vivo formulation (10% DMSO, 90% corn oil): ≥ 2.5 mg/mL (10.76 mM) | [1][2] |
Mechanism of Action
This compound acts as a potent, irreversible covalent inhibitor of FBPase.[1][2] Its mechanism of action involves the modification of a specific cysteine residue, C128, located at an important allosteric site on the FBPase enzyme.[2][4] This covalent modification regulates the N125-S124-S123 allosteric pathway, ultimately impacting the enzyme's catalytic activity and inhibiting the gluconeogenesis process.[1][2] By inhibiting FBPase, this compound effectively reduces the production of glucose in the liver, leading to a decrease in blood glucose levels.[1][2]
Figure 1: Signaling pathway of this compound inhibition.
Quantitative Biological Data
| Parameter | Value | Conditions | Reference |
| IC50 (FBPase Inhibition) | 0.22 µM | In vitro enzyme assay | [1][2] |
| IC50 (Time-dependent) | Decreases from 0.28 to 0.09 µM | 0-45 minutes incubation | [1][2] |
| IC50 (Cytotoxicity) | 75.08 µM | 48 hours incubation | [1][2] |
| In Vivo Efficacy | 54% reduction in blood glucose | 25 mg/kg, IP in 12 h-fasted ICR mice | [1][2] |
Experimental Protocols
FBPase Activity Assay (Spectrophotometric)
This protocol is adapted from a coupled-enzyme assay used to measure FBPase activity.[5][6]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.2)
-
MgCl₂ (5 mM)
-
EDTA (5 µM)
-
Fructose-1,6-bisphosphate (0.1 mM)
-
This compound (various concentrations)
-
Cytosolic supernatant from liver tissue (as a source of FBPase)
-
Malachite green color reagent
-
Ammonium molybdate (7.5%)
-
TWEEN 20 (0.17%)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the color reagent by mixing 0.12% malachite green in 5 volumes of water and 1 volume of H₂SO₄. On the day of the assay, mix 1 volume of 7.5% ammonium molybdate with 4 volumes of the color reagent, then add 0.17% TWEEN 20.[6]
-
Prepare the reaction mixture by adding buffer, fructose-1,6-bisphosphate, and the desired concentrations of this compound to the wells of a 96-well plate.[6]
-
Initiate the reaction by adding the cytosolic supernatant (diluted 1:10) to each well.[6]
-
Incubate the plate for 15 minutes at 20°C.[6]
-
Stop the reaction by adding the color reagent and incubate for an additional 10 minutes at 20°C.[6]
-
Measure the absorbance at 630 nm using a spectrophotometer.[6]
-
Calculate the percent inhibition of FBPase activity for each concentration of this compound.
Figure 2: Workflow for FBPase activity assay.
In Vivo Glucose Measurement in Mice
This protocol describes a typical procedure for assessing the in vivo efficacy of this compound in a mouse model.[1][2][7]
Materials:
-
ICR mice (male, 6-7 weeks old)
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% corn oil)
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Prepare the this compound solution in the chosen vehicle.[1][2]
-
Record the baseline blood glucose levels of each mouse from the tail vein using a glucometer.[7]
-
Administer this compound (e.g., 25 mg/kg) or vehicle via intraperitoneal injection.[1][2]
-
Measure blood glucose levels at various time points post-injection (e.g., 1, 2, 4 hours).[1][2]
-
Calculate the percentage reduction in blood glucose levels compared to the baseline and the vehicle-treated group.
Figure 3: Workflow for in vivo glucose measurement.
Cell Viability (Cytotoxicity) Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a commercially available WST-8 based assay.
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
WST-8 cell counting kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1.5625-200 µM) and a vehicle control.[2]
-
Incubate the plate for the desired time period (e.g., 48 hours).[2]
-
Add 10 µL of the WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics for type 2 diabetes. Its covalent mechanism of action and potent inhibition of FBPase provide a strong rationale for its glucose-lowering effects. The data and protocols presented in this guide are intended to facilitate further investigation into the pharmacological properties and therapeutic potential of this compound and related compounds. Further research is warranted to fully elucidate its safety and efficacy profile in more advanced preclinical and clinical settings.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fructose-1,6-Bisphosphatase Overexpression in Pancreatic β-Cells Results in Reduced Insulin Secretion: A New Mechanism for Fat-Induced Impairment of β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.10. Fructose 1,6-bisphosphatase Inhibition Assay [bio-protocol.org]
- 7. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
FBPase-IN-1 Target Validation in Gluconeogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a pivotal rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2] Its inhibition is a promising therapeutic strategy for type 2 diabetes, as excessive hepatic glucose production is a hallmark of the disease.[3][4] FBPase-IN-1 has been identified as a potent, allosteric inhibitor of FBPase, demonstrating potential for the development of novel anti-diabetic agents.[5][6] This technical guide provides a comprehensive overview of the target validation for this compound, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Quantitative Data for FBPase Inhibitors
A comparative analysis of this compound with other known inhibitors is essential for evaluating its potency and potential. The following table summarizes key quantitative data.
| Inhibitor | Type | Target Species | IC50 | Ki | Notes |
| This compound | Allosteric | Not Specified | 0.22 µM[5][6] | Not Reported | Reportedly modifies the C128 site, regulating an allosteric pathway.[5][6] |
| FBPase-IN-2 (HS36) | Covalent | Not Specified | 0.15 µM[5] | Not Reported | A covalent inhibitor that reduces glucose production in hepatocytes.[5] |
| FBPase-IN-3 | Allosteric | Not Specified | 2.08 µM[5][7] | Not Reported | Exhibits potent inhibition of gluconeogenesis.[5][7] |
| FBPase-IN-4 | Allosteric | Not Specified | Not Reported | 1.78 µM[5] | A potent FBPase inhibitor.[5] |
| MB05032 | Allosteric (AMP mimic) | Human | 16 nM[5][6] | Not Reported | A potent inhibitor of gluconeogenesis that targets the AMP binding site.[5][6] |
| FBPase-1 inhibitor-1 | Allosteric | Human | 3.4 µM[1][8] | 1.1 µM[8] | A benzoxazolo-sulfonamide compound that competes at the AMP allosteric binding site.[8] |
| AMP (natural inhibitor) | Allosteric | Pig Kidney | 1.3 µM[9] | Not Reported | The natural allosteric inhibitor of FBPase.[9] |
| AMP (natural inhibitor) | Allosteric | Human Liver | 9.7 µM[9] | Not Reported | The natural allosteric inhibitor of FBPase.[9] |
Experimental Protocols
The following are detailed protocols for the key experiments required to validate the targeting of FBPase by this compound in the context of gluconeogenesis.
FBPase Enzyme Inhibition Assay (Coupled-Enzyme Assay)
This assay is fundamental for determining the in vitro potency of this compound.
Principle: The product of the FBPase reaction, fructose-6-phosphate, is enzymatically converted in a two-step reaction that results in the reduction of NADP+ to NADPH. The rate of NADPH formation, monitored at 340 nm, is proportional to FBPase activity.
Materials:
-
Purified FBPase
-
Fructose-1,6-bisphosphate (substrate)
-
Phosphoglucose isomerase and Glucose-6-phosphate dehydrogenase (coupling enzymes)
-
NADP+
-
Assay Buffer: 0.2 M Tris-acetate, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5[3]
-
This compound
-
96-well UV-transparent plate
-
Plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, the coupling enzymes, and NADP+.
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add purified FBPase to each well and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding fructose-1,6-bisphosphate.
-
Immediately begin monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Gluconeogenesis Assay in Primary Hepatocytes
This assay assesses the ability of this compound to inhibit glucose production in a more physiologically relevant system.
Principle: Primary hepatocytes are cultured in the presence of gluconeogenic precursors (lactate and pyruvate). The amount of glucose secreted into the culture medium is measured to quantify the rate of gluconeogenesis.
Materials:
-
Freshly isolated primary mouse or human hepatocytes
-
Collagen-coated culture plates
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Glucose Production Medium: Glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.[1]
-
This compound
-
Glucose quantification kit (e.g., glucose oxidase-based)
-
BCA protein assay kit
Procedure:
-
Seed hepatocytes on collagen-coated plates and allow them to attach for 4-6 hours.
-
Wash the cells and replace the medium with fresh culture medium. Culture overnight.
-
The next day, wash the cells with PBS and replace the medium with Glucose Production Medium containing varying concentrations of this compound or vehicle control.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 3-6 hours.
-
Collect the culture medium and measure the glucose concentration using a glucose quantification kit.
-
Wash the cells with PBS and lyse them.
-
Determine the total protein concentration in the cell lysates using a BCA protein assay kit.
-
Normalize the glucose production to the total protein concentration for each well.
In Vivo Efficacy Assessment using an Oral Pyruvate Tolerance Test (OPTT)
This in vivo assay evaluates the ability of this compound to suppress hepatic glucose production in an animal model.
Principle: After administration of the inhibitor, a bolus of pyruvate is given to the animals to stimulate gluconeogenesis. Blood glucose levels are monitored over time to assess the extent of glucose production.
Materials:
-
Male ICR or C57BL/6J mice
-
This compound formulated for oral administration
-
Pyruvate solution (e.g., 2 g/kg)
-
Vehicle control
-
Metformin (positive control)
-
Handheld glucometer and test strips
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer this compound, vehicle, or metformin via oral gavage.
-
After 30 minutes, administer pyruvate via oral gavage.
-
Measure blood glucose levels at 30, 60, 90, and 120 minutes post-pyruvate administration.
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Statistically compare the AUC values between the treatment groups to determine the in vivo efficacy of this compound.[7]
Visualizations
Gluconeogenesis Pathway and this compound Inhibition
Caption: The gluconeogenesis pathway highlighting the role of FBPase and its inhibition by this compound.
Experimental Workflow for FBPase Inhibitor Validation
Caption: A typical workflow for the screening and validation of FBPase inhibitors.
Allosteric Inhibition of FBPase by this compound
Caption: Allosteric inhibition of FBPase, showing the shift from the active R-state to the inactive T-state.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fructose-1,6-bisphosphatase regulates glucose-stimulated insulin secretion of mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FBPase-IN-1 in Metabolic Pathway Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, representing a key therapeutic target for metabolic diseases such as type 2 diabetes. Inhibition of FBPase can effectively reduce excessive hepatic glucose production. This technical guide provides an in-depth overview of FBPase-IN-1, a potent covalent inhibitor of FBPase. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail experimental protocols for its characterization, and visualize the relevant metabolic and signaling pathways.
Introduction to FBPase and Its Role in Gluconeogenesis
Fructose-1,6-bisphosphatase (EC 3.1.3.11) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate, a key regulatory step in gluconeogenesis.[1][2] This pathway is crucial for maintaining blood glucose levels during periods of fasting. In pathological states like type 2 diabetes, the dysregulation of gluconeogenesis contributes significantly to hyperglycemia.[3][4] FBPase is a homotetrameric enzyme that is allosterically regulated by endogenous molecules such as adenosine monophosphate (AMP) and fructose-2,6-bisphosphate, which signal the energy status of the cell.[5][6] The development of small molecule inhibitors that target FBPase is a promising strategy for the management of type 2 diabetes.[4]
This compound: A Covalent Inhibitor
This compound is a disulfide-derived covalent inhibitor of Fructose-1,6-bisphosphatase.[7] Its mechanism of action involves the covalent modification of a specific cysteine residue, C128, which has been identified as an important allosteric site on the enzyme.[7] This modification leads to the regulation of the N125-S124-S123 allosteric pathway, ultimately attenuating the catalytic activity of FBPase.[7]
Quantitative Data
The inhibitory potency of this compound and other representative FBPase inhibitors is summarized in the table below. This data is essential for comparing the efficacy of different compounds and for guiding further drug development efforts.
| Compound | Target | IC50 | Ki | Mechanism of Action | Reference |
| This compound | FBPase | 0.22 µM | N/A | Covalent modification of C128, allosteric regulation | [7] |
| FBPase-1 inhibitor-1 | FBPase-1 | 3.4 µM | 1.1 µM | Allosteric inhibitor, competes at the AMP binding site | N/A |
| AMP | FBPase | 3.3 ± 0.1 µM | N/A | Natural allosteric inhibitor | [8] |
| MB05032 | FBPase | 0.044 ± 0.012 µM | N/A | Allosteric inhibitor | [8] |
Experimental Protocols
Determination of IC50 for this compound (A Representative Protocol)
The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a covalent inhibitor like this compound, based on established methods for FBPase activity assays and covalent inhibitor characterization.[9][10]
Objective: To determine the concentration of this compound required to inhibit 50% of FBPase activity.
Materials:
-
Human recombinant FBPase
-
This compound
-
Fructose-1,6-bisphosphate (FBP) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl2
-
Coupling enzymes: Phosphoglucose isomerase and Glucose-6-phosphate dehydrogenase
-
NADP+
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of FBPase in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer to the desired concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADP+ (final concentration, e.g., 0.4 mM)
-
Coupling enzymes (e.g., 1 unit/mL each)
-
Varying concentrations of this compound
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the covalent modification of the enzyme by the inhibitor.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate, Fructose-1,6-bisphosphate (at a concentration near its Km, e.g., 10 µM).
-
Immediately begin monitoring the increase in absorbance at 340 nm at 37°C in kinetic mode for a set period (e.g., 15-30 minutes). The change in absorbance corresponds to the production of NADPH, which is proportional to FBPase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of FBPase activity relative to a no-inhibitor control against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Visualizations
Signaling Pathway of FBPase Regulation
The following diagram illustrates the central role of FBPase in gluconeogenesis and its regulation by endogenous allosteric modulators and the synthetic inhibitor this compound.
Figure 1: Allosteric regulation of FBPase in the gluconeogenesis pathway.
Experimental Workflow for FBPase Inhibitor Characterization
This diagram outlines a typical workflow for the discovery and characterization of novel FBPase inhibitors like this compound.
Figure 2: A generalized workflow for the development of FBPase inhibitors.
Conclusion
This compound represents a potent and specific covalent inhibitor of Fructose-1,6-bisphosphatase. Its unique mechanism of action, involving the modification of an allosteric cysteine residue, offers a promising avenue for the development of novel therapeutics for type 2 diabetes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic diseases. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. courses.edx.org [courses.edx.org]
FBPase-IN-1: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of FBPase-IN-1, a potent inhibitor of Fructose-1,6-bisphosphatase (FBPase), for its application in type 2 diabetes research. This document details the mechanism of action, key experimental data, and relevant protocols to facilitate further investigation into this promising therapeutic target.
Introduction: FBPase as a Target for Type 2 Diabetes
Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the production of glucose from non-carbohydrate sources in the liver. In individuals with type 2 diabetes, excessive endogenous glucose production (EGP) is a major contributor to hyperglycemia.[1] Inhibition of FBPase presents a direct mechanism to reduce EGP and thereby lower blood glucose levels.[1] Unlike many current anti-diabetic medications that primarily address insulin resistance or secretion, FBPase inhibitors offer a targeted approach to control glucose homeostasis.[1]
This compound: A Potent Allosteric Inhibitor
This compound is a potent, cell-permeable inhibitor of FBPase identified for its potential in type 2 diabetes research.[1][2] It acts as an allosteric inhibitor, binding to a site distinct from the active site to modulate the enzyme's activity.
Mechanism of Action
This compound exerts its inhibitory effect by modifying the Cysteine-128 (C128) residue of the FBPase enzyme. This modification influences the N125-S124-S123 allosteric pathway, ultimately affecting the catalytic activity of the enzyme.[1][2] This allosteric regulation provides a sophisticated mechanism for controlling FBPase activity and, consequently, gluconeogenesis.
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant FBPase inhibitors for comparative analysis.
| Inhibitor | IC50 | Ki | Target Site | Notes |
| This compound | 0.22 µM[1][2] | - | Allosteric site (modifies C128)[1][2] | Reduces blood glucose and improves glucose tolerance.[1][2] |
| MB05032 | 16 nM[3] | - | AMP allosteric binding site[3] | Potent gluconeogenesis inhibitor.[3] |
| FBPase-1 inhibitor-1 | 3.4 µM[4][5] | 1.1 µM[5] | AMP allosteric binding site[5] | Benzoxazolo-sulfonamide compound. Blocks glucose production in rat hepatoma cells (IC50 = 6.6 µM).[5] |
| CS-917 (MB06322) | - | - | Prodrug of MB05032[3] | Orally bioavailable. Reduces gluconeogenesis by 70% and EGP by 46% in diabetic rats.[3] |
Signaling Pathways and Experimental Workflows
FBPase in the Gluconeogenesis Pathway
The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the inhibitory action of this compound.
References
Preliminary Efficacy of FBPase-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies on FBPase-IN-1, a potent and irreversible covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FBPase inhibition for conditions such as type 2 diabetes.
Core Quantitative Data
This compound, also identified as compound 3a in the primary literature, has demonstrated significant inhibitory activity against FBPase in a variety of assays. The key quantitative data from these preliminary studies are summarized below for clear comparison.
| Parameter | Value | Assay Conditions | Source |
| FBPase Inhibition (IC50) | 0.22 µM | Enzymatic assay | [1] |
| Time-Dependent FBPase Inhibition (IC50) | 0.28 µM (0 min) to 0.09 µM (45 min) | Time-course enzymatic assay | [1] |
| Cytotoxicity (IC50) | 75.08 µM | Assay performed over 48 hours | [1] |
| In Vivo Efficacy (Blood Glucose Reduction) | 54% reduction | 25 mg/kg, single IP dose in 12-hour fasted ICR mice | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols used in the evaluation of this compound's efficacy.
In Vitro FBPase Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of FBPase.
Principle: The enzymatic activity of FBPase is determined by measuring the amount of inorganic phosphate (Pi) released from the substrate, fructose-1,6-bisphosphate. The released Pi is quantified using a malachite green-based colorimetric method.
Materials:
-
Recombinant human FBPase
-
Fructose-1,6-bisphosphate (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA, 5 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
Malachite green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a solution of recombinant human FBPase in the assay buffer.
-
Add 2 µL of various concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add 48 µL of the FBPase enzyme solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the fructose-1,6-bisphosphate substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the malachite green reagent to each well.
-
Allow 15 minutes for color development at room temperature.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay
This assay assesses the cytotoxic potential of this compound on a cellular level.
Principle: Cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.
Materials:
-
A suitable cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically from 1.5625 to 200 µM) for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
In Vivo Glucose-Lowering Efficacy Study in Mice
This protocol evaluates the effect of this compound on blood glucose levels in a mouse model.
Principle: The ability of this compound to inhibit gluconeogenesis in vivo is assessed by measuring the reduction in blood glucose levels in fasted mice following administration of the compound.
Materials:
-
Male ICR mice (6-7 weeks old)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice for 12 hours with free access to water.
-
Record the baseline blood glucose levels (t=0) from the tail vein using a glucometer.
-
Administer a single intraperitoneal (IP) injection of this compound at a dose of 25 mg/kg. A control group should receive the vehicle solution.
-
Measure blood glucose levels at various time points after injection (e.g., 1, 2, and 4 hours).
-
Calculate the percentage reduction in blood glucose levels compared to the baseline and the vehicle-treated group.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental designs involved in the study of this compound.
Figure 1: Mechanism of this compound Covalent Inhibition.
Figure 2: Experimental Workflow for this compound Efficacy Evaluation.
References
FBPase-IN-1: A Covalent Allosteric Inhibitor of Fructose-1,6-Bisphosphatase for the Reduction of Hepatic Glucose Production
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, representing a key therapeutic target for the management of type 2 diabetes. Inhibition of FBPase can effectively reduce excessive hepatic glucose production, a central feature of this metabolic disorder. This technical guide provides an in-depth overview of FBPase-IN-1, a potent and covalent inhibitor of FBPase. We will detail its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of metabolic diseases.
Introduction
Hepatic glucose production (HGP) is a fundamental physiological process that is tightly regulated to maintain glucose homeostasis. In individuals with type 2 diabetes, the regulation of HGP is impaired, leading to chronic hyperglycemia. A major contributor to this is an elevated rate of gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors. Fructose-1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a key irreversible step in gluconeogenesis.[1] As such, FBPase has emerged as a promising drug target for the development of novel anti-diabetic agents.[1]
This compound is a disulfide-derived covalent inhibitor of FBPase that has demonstrated significant potential in reducing glucose production.[2] This guide will provide a detailed examination of its biochemical properties and its effects on hepatic glucose metabolism.
Mechanism of Action
This compound acts as a covalent, allosteric inhibitor of FBPase.[2] Its mechanism involves the modification of a specific cysteine residue, C128, which has been identified as a novel allosteric site on the enzyme.[2][3]
The binding of this compound to the C128 site induces a conformational change that is transmitted to the active site through an allosteric pathway involving residues N125, S124, and S123.[2] This allosteric regulation ultimately leads to a reduction in the catalytic activity of FBPase, thereby inhibiting the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate and decreasing the overall rate of gluconeogenesis.
dot
Quantitative Data
The inhibitory potency of this compound has been characterized through in vitro and in vivo studies. The key quantitative data are summarized in the table below.
| Parameter | Value | Species/System | Reference |
| IC50 (FBPase Inhibition) | 0.22 µM | In vitro enzyme assay | [2] |
| Blood Glucose Reduction | 54% | 12-hour fasted ICR mice (25 mg/kg, intraperitoneal injection) | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro FBPase Inhibition Assay
This protocol is based on the methodology described in the primary research characterizing this compound (referred to as compound 3a).[2]
Objective: To determine the in vitro inhibitory activity of this compound against FBPase.
Materials:
-
Recombinant human FBPase
-
This compound (Compound 3a)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA, 2 mM MgCl2
-
Substrate: Fructose-1,6-bisphosphate (FBP)
-
Coupling enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase
-
NADP+
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of various concentrations of this compound to the wells.
-
Add 70 µL of a solution containing FBPase, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP+ in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the FBP substrate solution.
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C using a microplate reader. The rate of NADPH formation is proportional to the FBPase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
dot
Hepatic Glucose Production Assay in Primary Hepatocytes
This protocol is a generalized procedure based on common methods for assessing hepatic glucose production.
Objective: To evaluate the effect of this compound on gluconeogenesis in primary hepatocytes.
Materials:
-
Primary mouse hepatocytes
-
This compound
-
Glucose Production Buffer: Glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).
-
Glucose assay kit
-
96-well cell culture plates
Procedure:
-
Isolate primary hepatocytes from mice using a standard collagenase perfusion method.
-
Seed the hepatocytes in 96-well plates and allow them to attach overnight.
-
Wash the cells with PBS and then incubate them in glucose-free DMEM for 2 hours to deplete intracellular glucose.
-
Replace the medium with Glucose Production Buffer containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours.
-
Collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a commercially available glucose assay kit.
-
Normalize the glucose production to the total protein content in each well.
-
Calculate the percentage of inhibition of glucose production for each concentration of this compound.
dot
In Vivo Efficacy Study in Mice
This protocol is based on the in vivo experiment described for this compound.[2]
Objective: To assess the glucose-lowering effect of this compound in a mouse model.
Materials:
-
ICR mice (male, 6-8 weeks old)
-
This compound
-
Vehicle (e.g., saline with a suitable solubilizing agent)
-
Glucometer and test strips
Procedure:
-
Acclimate the mice for at least one week before the experiment.
-
Fast the mice for 12 hours with free access to water.
-
Measure the baseline blood glucose levels from the tail vein using a glucometer.
-
Administer this compound (25 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
Monitor blood glucose levels at regular intervals (e.g., 1, 2, 4, and 6 hours) post-injection.
-
Calculate the percentage of blood glucose reduction at each time point compared to the baseline and the vehicle-treated group.
Signaling Pathway
This compound exerts its effect by directly inhibiting a key enzyme in the gluconeogenesis pathway. The following diagram illustrates the central role of FBPase in this pathway and the point of intervention by this compound.
dot
Conclusion
This compound is a potent, covalent allosteric inhibitor of FBPase that effectively reduces hepatic glucose production. Its well-defined mechanism of action, targeting a novel allosteric site, and its demonstrated in vivo efficacy make it a valuable tool for researchers studying gluconeogenesis and a promising lead compound for the development of new therapeutic agents for type 2 diabetes. The experimental protocols and data presented in this guide provide a comprehensive resource for the scientific community to further investigate the potential of FBPase inhibition as a therapeutic strategy.
References
- 1. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FBPase-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. Its role in glucose homeostasis makes it a significant therapeutic target for type 2 diabetes. FBPase-IN-1 is a potent, disulfide-derived covalent inhibitor of FBPase.[1] It exerts its inhibitory effect through the covalent modification of the cysteine residue C128, which in turn regulates the N125-S124-S123 allosteric pathway of the enzyme.[1] These application notes provide a detailed protocol for the in vitro assessment of this compound activity using a coupled-enzyme colorimetric assay.
Data Presentation
The inhibitory activity of this compound and other FBPase inhibitors is summarized in the table below. For covalent inhibitors like this compound, the IC50 value is often time-dependent, reflecting the progressive and irreversible binding to the target enzyme.
| Compound | Target | IC50 (µM) | Assay Condition | Reference |
| This compound (Compound 3a) | FBPase | 0.22 | Time-dependent covalent inhibition | [1] |
| FBPase-IN-2 (HS36) | FBPase | 0.15 | Covalent inhibition | |
| FBPase-IN-3 | FBPase | 2.08 | Not specified | |
| FBPase-IN-4 | FBPase | 1.78 (Ki) | Not specified | |
| AMP | FBPase | 1.3 - 9.7 | Allosteric inhibition | [2] |
Signaling Pathway and Mechanism of Action
This compound acts as a covalent inhibitor, targeting a specific allosteric site on the FBPase enzyme. The diagram below illustrates the proposed mechanism of inhibition.
Caption: Mechanism of this compound covalent inhibition of FBPase.
Experimental Protocols
In Vitro FBPase Inhibition Assay (Coupled-Enzyme Colorimetric Assay)
This protocol is designed to determine the inhibitory activity of this compound by measuring the production of fructose-6-phosphate (F6P) in a coupled-enzyme reaction. The F6P produced is converted by phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm. For a colorimetric assay, a probe can be used that is reduced in an enzyme-coupled reaction to form a colored product, typically measured around 450 nm.
Materials and Reagents:
-
Recombinant human FBPase
-
This compound
-
Fructose-1,6-bisphosphate (FBP)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
96-well microplate
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for the this compound in vitro inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare a substrate master mix containing FBP, PGI, G6PDH, and NADP+ in assay buffer. The final concentrations in the well should be optimized, but typical ranges are: 5-50 µM FBP, 1-2 units/mL PGI, 1-2 units/mL G6PDH, and 0.2-0.5 mM NADP+.
-
-
Time-Dependent Inhibition Assay:
-
To assess the time-dependent nature of this compound, a pre-incubation step is necessary.
-
In a 96-well plate, add 10 µL of FBPase solution to wells.
-
Add 10 µL of the serially diluted this compound or vehicle control (assay buffer with the same percentage of DMSO).
-
Pre-incubate the plate at 37°C for various time points (e.g., 0, 15, 30, and 60 minutes).
-
-
Enzymatic Reaction:
-
Following the pre-incubation, initiate the enzymatic reaction by adding 80 µL of the substrate master mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm (for NADPH production) or at the appropriate wavelength for the colorimetric probe, every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each concentration of this compound at each pre-incubation time point using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate with vehicle)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value at each pre-incubation time point by fitting the data to a four-parameter logistic equation. A decrease in the IC50 value with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.
-
Conclusion
The provided protocol offers a robust method for the in vitro characterization of this compound. By incorporating a pre-incubation step, the time-dependent and covalent nature of this inhibitor can be effectively evaluated. This information is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting FBPase in metabolic diseases.
References
- 1. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FBPase-IN-1 Cell-Based Assay for Gluconeogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconeogenesis, the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis. In pathological states such as type 2 diabetes, excessive hepatic gluconeogenesis is a major contributor to hyperglycemia. Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in this pathway, has emerged as a key therapeutic target for the development of novel anti-diabetic drugs.[1][2][3][4] FBPase-IN-1 and other similar inhibitors are designed to allosterically inhibit FBPase, thereby reducing the rate of glucose production.[5] This document provides detailed application notes and protocols for a cell-based assay to evaluate the efficacy of FBPase inhibitors in a relevant cellular context.
Mechanism of Action of FBPase Inhibitors
FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate.[5] Many potent FBPase inhibitors, such as the active compound MB05032 (the active form of the prodrug MB06322/CS-917), are designed as mimetics of the natural allosteric inhibitor, adenosine monophosphate (AMP).[1][6] These inhibitors bind to the AMP binding site on the FBPase enzyme, inducing a conformational change that reduces its catalytic activity.[5][6] This allosteric inhibition is a highly specific mechanism to reduce gluconeogenesis without directly affecting other metabolic pathways like glycolysis.[1]
Signaling Pathway: Gluconeogenesis Inhibition by this compound
The following diagram illustrates the key steps in the gluconeogenesis pathway and the point of inhibition by FBPase inhibitors.
Caption: Gluconeogenesis pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Efficacy of FBPase Inhibitors
The following tables summarize the inhibitory activity of various FBPase inhibitors from published studies.
Table 1: Potency of FBPase Inhibitors Against Purified Enzyme
| Compound | Target Enzyme | IC50 | Reference |
| MB05032 | Human Liver FBPase | 16 ± 1.5 nM | [1] |
| AMP (natural inhibitor) | Human Liver FBPase | 1 µM | [1] |
| This compound | FBPase | 0.22 µM | [5] |
| Compound [I] | FBPase | 2.08 µM | [7] |
| Compound 15 | Human Liver FBPase | 8.1 µM | [8] |
| Compound 16 | Human Liver FBPase | 6.0 µM | [8] |
Table 2: Inhibition of Gluconeogenesis in Primary Rat Hepatocytes by MB06322 (CS-917)
| Gluconeogenic Substrate | MB06322 Concentration | % Inhibition of Glucose Production |
| Lactate/Pyruvate | 1 µM | ~25% |
| Lactate/Pyruvate | 10 µM | ~60% |
| Lactate/Pyruvate | 100 µM | ~85% |
| Dihydroxyacetone | 1 µM | ~20% |
| Dihydroxyacetone | 10 µM | ~55% |
| Dihydroxyacetone | 100 µM | ~80% |
| Data is estimated from figures in Erion et al., 2005.[1] |
Experimental Protocols
Experimental Workflow: Cell-Based Gluconeogenesis Assay
The diagram below outlines the general workflow for assessing the inhibitory effect of a compound on gluconeogenesis in a cell-based format.
Caption: Workflow for a cell-based gluconeogenesis assay.
Detailed Methodology: Glucose Production Assay in Primary Hepatocytes
This protocol is adapted from methodologies used to assess FBPase inhibitors like MB06322.[1]
1. Materials and Reagents:
-
Primary hepatocytes (e.g., from rat or human)
-
Collagen-coated culture plates (e.g., 6-well or 24-well)
-
William's E Medium (or other suitable hepatocyte culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free DMEM (without phenol red)
-
Sodium Lactate
-
Sodium Pyruvate
-
[U-¹⁴C]Lactate
-
FBPase inhibitor (e.g., this compound)
-
Scintillation counter
-
Ion-exchange resin (e.g., Dowex AG 1-X8)
-
Trypan Blue solution
-
Cell counting device (e.g., hemocytometer or automated cell counter)
2. Cell Culture and Plating:
-
Isolate primary hepatocytes using established collagenase perfusion methods.
-
Assess cell viability using Trypan Blue exclusion; viability should be >85%.
-
Seed the hepatocytes onto collagen-coated plates at a suitable density (e.g., 1 x 10⁶ cells/well for a 6-well plate) in William's E Medium supplemented with 10% FBS and penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂ for 4-6 hours to allow for cell attachment.
3. Gluconeogenesis Assay:
-
After cell attachment, gently wash the cells twice with warm PBS.
-
Replace the medium with serum-free medium and incubate overnight.
-
On the day of the assay, wash the cells twice with warm PBS.
-
Prepare the glucose production buffer: glucose-free DMEM supplemented with 10 mM sodium lactate, 1 mM sodium pyruvate, and [U-¹⁴C]lactate (e.g., 1 µCi/ml).
-
Prepare serial dilutions of the FBPase inhibitor in the glucose production buffer. Include a vehicle control (e.g., DMSO).
-
Add the appropriate volume of the inhibitor-containing or vehicle control buffer to each well.
-
Incubate the plates at 37°C for 3-6 hours.
4. Measurement of Glucose Production:
-
At the end of the incubation period, collect the supernatant from each well.
-
To separate the newly synthesized [¹⁴C]glucose from the [¹⁴C]lactate precursor, pass the supernatant through a small column containing an anion-exchange resin (e.g., Dowex AG 1-X8). The negatively charged lactate will bind to the resin, while the neutral glucose will pass through.
-
Collect the eluate and measure the radioactivity using a scintillation counter.
-
The amount of [¹⁴C]glucose is proportional to the rate of gluconeogenesis.
5. Cell Viability Assessment:
-
After collecting the supernatant, assess the viability of the cells in each well using the Trypan Blue exclusion method to ensure that the observed inhibition of glucose production is not due to cytotoxicity of the compound.
6. Data Analysis:
-
Calculate the percentage of inhibition of glucose production for each concentration of the FBPase inhibitor relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of glucose production) by fitting the data to a dose-response curve.
Conclusion
The cell-based gluconeogenesis assay described provides a robust and physiologically relevant method for evaluating the efficacy of FBPase inhibitors. By utilizing primary hepatocytes, this assay allows for the assessment of compound activity in the context of cellular uptake, metabolism, and target engagement. The provided protocols and data presentation formats serve as a comprehensive guide for researchers in the field of metabolic disease and drug discovery.
References
- 1. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 4. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]
- 8. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FBPase Inhibitor Administration in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fructose-1,6-bisphosphatase (FBPase) inhibitors in preclinical mouse models of diabetes. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of FBPase inhibitors for the treatment of type 2 diabetes.
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, responsible for the production of glucose from non-carbohydrate sources in the liver and kidneys.[1][2] In type 2 diabetes, excessive endogenous glucose production (EGP) is a major contributor to hyperglycemia.[1] Inhibition of FBPase presents a promising therapeutic strategy to lower blood glucose levels by directly targeting this overactive pathway.[1][3][4][5] This document focuses on the administration and effects of a representative FBPase inhibitor, MB06322 (also known as CS-917), a well-characterized compound in preclinical studies.[1][3][4][5]
MB06322 is an orally bioavailable prodrug that is converted in vivo to its active form, MB05032.[3][4][5] MB05032 is a potent and selective inhibitor of FBPase, acting as an AMP mimetic and binding to the allosteric site of the enzyme.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of the FBPase inhibitor MB06322 in rodent models of type 2 diabetes.
Table 1: Acute Effects of a Single Oral Dose of MB06322 in Fasted Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Vehicle Control | MB06322 (300 mg/kg) | Percent Change |
| Blood Glucose (mg/dL) | 450 ± 25 | 240 ± 30 | ↓ 46.7% |
| Gluconeogenesis Rate (µmol/kg/min) | 60 ± 5 | 18 ± 3 | ↓ 70% |
| Endogenous Glucose Production (µmol/kg/min) | 85 ± 7 | 46 ± 5 | ↓ 45.9% |
Data adapted from studies in male ZDF rats, a model of type 2 diabetes. Values are represented as mean ± SEM.[4][6]
Table 2: Chronic Effects of MB06322 Treatment in Freely Feeding ZDF Rats
| Parameter | Vehicle Control | MB06322 (100 mg/kg/day for 4 weeks) | Percent Change |
| Non-fasted Blood Glucose (mg/dL) | ~500 | ~300 | ↓ ~40% |
| Plasma Insulin (ng/mL) | ~2 | ~8 | ↑ ~300% (preserved β-cell function) |
| Plasma Triglycerides (mg/dL) | ~1500 | ~2500 | ↑ ~67% |
| Plasma Lactate (mmol/L) | ~2.5 | ~3.75 | ↑ ~50% |
Data from a 4-week study in pre-diabetic male ZDF rats. Values are approximate, based on graphical data.[4]
Signaling Pathway and Mechanism of Action
The primary mechanism of action of FBPase inhibitors is the reduction of hepatic glucose output. By inhibiting FBPase, these compounds block a key step in gluconeogenesis, leading to lower rates of glucose synthesis.
Caption: Mechanism of action of the FBPase inhibitor prodrug MB06322.
Experimental Protocols
Protocol 1: Acute Oral Administration of MB06322 in a Diabetic Mouse Model
Objective: To assess the acute glucose-lowering effects of a single dose of an FBPase inhibitor.
Animal Model: Male db/db mice (a genetic model of obesity, insulin resistance, and type 2 diabetes), 8-10 weeks of age.
Materials:
-
MB06322 (CS-917)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
Procedure:
-
Acclimatize mice for at least one week prior to the experiment.
-
Fast mice for 4-6 hours.
-
Record baseline body weight and blood glucose levels (t=0) from the tail vein.
-
Prepare a suspension of MB06322 in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse, administered at 10 mL/kg).
-
Administer MB06322 or vehicle to the respective groups via oral gavage.
-
Monitor blood glucose levels at regular intervals (e.g., 1, 2, 4, 6, and 8 hours post-dose).
-
At the end of the experiment, animals may be euthanized for tissue and plasma collection for further analysis (e.g., plasma insulin, liver glycogen).
Protocol 2: Chronic Administration of MB06322 in a Diabetic Mouse Model
Objective: To evaluate the long-term efficacy and metabolic effects of daily FBPase inhibitor treatment.
Animal Model: Male Zucker diabetic fatty (ZDF) rats or db/db mice, starting at a pre-diabetic age (e.g., 6 weeks for ZDF rats).
Materials:
-
MB06322 (CS-917)
-
Vehicle or powdered chow for admixture
-
Metabolic cages (optional, for urine and feces collection)
-
Equipment for glucose tolerance tests (glucose solution, glucometer)
Procedure:
-
Randomly assign animals to treatment and control groups.
-
Record baseline body weight, food and water intake, and blood glucose levels.
-
Prepare the drug formulation. For oral gavage, prepare fresh daily. For chow admixture, thoroughly mix the calculated amount of MB06322 with powdered chow to achieve the target daily dose (e.g., 100 mg/kg/day).
-
Administer the treatment daily for the duration of the study (e.g., 4 weeks).
-
Monitor body weight, food intake, and non-fasted blood glucose weekly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to assess improvements in glucose homeostasis and insulin sensitivity.
-
Collect terminal blood samples for analysis of plasma insulin, triglycerides, lactate, and other relevant biomarkers.
-
Harvest tissues (liver, pancreas, adipose tissue) for histological analysis or measurement of glycogen and lipid content.
Experimental Workflow Diagram
References
- 1. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 3. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: FBPase-IN-1 in Metabolic Research
Introduction
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical enzyme that functions as a rate-limiting step in gluconeogenesis, the metabolic pathway responsible for producing glucose from non-carbohydrate sources.[1][2] It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[3][4] In metabolic conditions such as type 2 diabetes, excessive hepatic FBPase-1 activity contributes to hyperglycemia.[3][5] Conversely, in many types of cancer, metabolic reprogramming often leads to a reliance on glycolysis (the Warburg effect), and the role of FBPase-1 can be complex, sometimes acting as a tumor suppressor by opposing glycolysis.[5][6]
FBPase-IN-1 is a potent, cell-permeable, allosteric inhibitor of FBPase-1.[7] It functions by competing at the AMP allosteric binding site, effectively mimicking the natural inhibitory regulation of the enzyme.[3][5] Its ability to specifically target FBPase-1 makes it an invaluable tool for researchers in metabolism, diabetes, and oncology to investigate the physiological and pathological roles of gluconeogenesis.
Mechanism of Action
This compound is a benzoxazole benzenesulfonamide compound that allosterically inhibits FBPase-1.[1][3] The enzyme's activity is naturally regulated by cellular energy levels, with AMP being a key allosteric inhibitor.[5] this compound binds to this same AMP site, inducing a conformational change in the enzyme that reduces its catalytic activity.[3][5] This leads to a decrease in the rate of fructose-1,6-bisphosphate hydrolysis, thereby inhibiting the overall flux of the gluconeogenic pathway. This targeted inhibition allows for the study of downstream metabolic consequences in cells and animal models.[8]
Key Quantitative Data
The following tables summarize the key inhibitory concentrations and solubility for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | System | Reference |
| IC₅₀ | 3.4 µM | Human FBPase-1 Enzymatic Activity | [3][7] |
| Kᵢ | 1.1 µM | Human FBPase-1 Enzymatic Activity | [1][3] |
| IC₅₀ | 6.6 µM | Glucose Production in Rat Hepatoma Cells | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 14 - 100 mg/mL | [3][7] |
| DMF | 20 mg/mL | [3] |
Experimental Protocols
Protocol 1: In Vitro FBPase-1 Enzyme Inhibition Assay
This protocol describes a coupled enzyme assay to measure the inhibitory effect of this compound on purified FBPase-1 enzyme activity. The production of fructose-6-phosphate is coupled to the reduction of NADP⁺, which can be monitored spectrophotometrically.[1]
Materials:
-
Purified human FBPase-1 enzyme
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 10 µM EDTA
-
Fructose-1,6-bisphosphate (F-1,6-BP)
-
Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP⁺
-
96-well UV-transparent plate
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Reagent Mix: In the Assay Buffer, prepare a master mix containing F-1,6-BP, NADP⁺, PGI, and G6PDH. The final concentrations in the well should be optimized, but typical ranges are 50-100 µM for F-1,6-BP and 200-400 µM for NADP⁺, with excess coupling enzymes.
-
Serial Dilution of Inhibitor: Create a serial dilution of this compound in a separate 96-well plate. Dilute the 10 mM stock in Assay Buffer to achieve final concentrations ranging from 0.1 µM to 100 µM in the assay. Remember to include a DMSO-only vehicle control.
-
Assay Plate Setup:
-
Add 10 µL of diluted this compound or vehicle control to each well.
-
Add 80 µL of the Reagent Mix to each well.
-
-
Initiate Reaction: Add 10 µL of a pre-diluted solution of FBPase-1 enzyme to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every minute for 20-30 minutes at 22°C. The rate of NADPH production is proportional to FBPase-1 activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ of this compound in vitro.
Protocol 2: Cellular Glucose Production Assay
This protocol is designed to measure the effect of this compound on gluconeogenesis in a cellular context, using a cell line capable of glucose production, such as the H4IIE rat hepatoma cell line.[1][3]
Materials:
-
H4IIE rat hepatoma cells (or similar)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Glucose-free DMEM supplemented with gluconeogenic precursors (e.g., 10 mM sodium lactate, 1 mM sodium pyruvate)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Glucose assay kit (e.g., glucose oxidase-based)
-
Cell lysis buffer for protein quantification (e.g., RIPA buffer)
-
BCA protein assay kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed H4IIE cells in a 24-well plate at a density that will result in ~90% confluency on the day of the experiment. Culture overnight.
-
Starvation: The next day, gently wash the cells twice with warm PBS to remove existing glucose.
-
Treatment: Replace the medium with glucose-free DMEM containing lactate and pyruvate. Add this compound at various final concentrations (e.g., 0, 1, 3, 6.6, 10, 30 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the cells for 3-4 hours at 37°C in a CO₂ incubator.
-
Sample Collection: After incubation, carefully collect a sample of the culture medium from each well for glucose measurement.
-
Cell Lysis: Wash the remaining cells in the wells with ice-cold PBS. Lyse the cells with lysis buffer and collect the lysate for protein quantification.
-
Glucose Measurement: Measure the glucose concentration in the collected media samples using a commercial glucose assay kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA assay.
-
Data Analysis: Normalize the glucose concentration in the medium to the total protein content of the corresponding well. This accounts for any differences in cell number. Plot the normalized glucose production against the inhibitor concentration to determine the dose-dependent effect of this compound on cellular gluconeogenesis.
Protocol 3: Western Blot for FBPase-1 and HIF-1α Expression
This protocol can be used to assess how inhibition of FBPase-1 activity might affect the expression of key metabolic proteins. FBPase-1 has been shown to interact with and inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of the glycolytic phenotype in cancer.[5][6]
Materials:
-
Cancer cell line of interest (e.g., breast, kidney)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FBPase-1, anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity for FBPase-1, HIF-1α, and β-actin. Normalize the intensity of the target proteins to the loading control (β-actin) to compare expression levels between treated and untreated samples.
Signaling Pathway Diagram
Caption: this compound inhibits FBPase-1, a key enzyme in gluconeogenesis.
References
- 1. glpbio.com [glpbio.com]
- 2. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Determining the IC50 of FBPase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate.[1][2] Its role in hepatic glucose production makes it an attractive therapeutic target for type 2 diabetes.[3][4] FBPase-IN-1 is a potent inhibitor of FBPase with a reported half-maximal inhibitory concentration (IC50) of 0.22 μM.[1][5] This document provides detailed application notes and experimental protocols for the determination of the IC50 value of this compound, a critical step in characterizing its potency and selectivity.
This compound modifies the C128 site of the enzyme, regulating the N125-S124-S123 allosteric pathway and thereby impacting its catalytic activity.[1][5] Accurate and reproducible determination of its IC50 is essential for structure-activity relationship (SAR) studies, lead optimization, and preclinical development.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the general workflow for determining the IC50 of an FBPase inhibitor.
References
- 1. abcam.com [abcam.com]
- 2. Characterization of recombinant fructose-1,6-bisphosphatase gene mutations: evidence of inhibition/activation of FBPase protein by gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Biochemical Characterization of a Distinct Type of Fructose-1,6-Bisphosphatase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: FBPase Activity Assay Kit for Inhibitor Screening
References
- 1. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Mutational analysis of fructose-1,6-bis-phosphatase FBP1 indicates partially independent functions in gluconeogenesis and sensitivity to genotoxic stress [microbialcell.com]
- 4. store.genprice.com [store.genprice.com]
- 5. 亞旭生物科技 [abscience.com.tw]
- 6. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 7. Development of prediction model for fructose- 1,6- bisphosphatase inhibitors using the Monte Carlo method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. academic.oup.com [academic.oup.com]
- 10. abcam.com [abcam.com]
- 11. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico screening of a novel scaffold for fructose-1,6-bisphosatase (FBPase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of FBPase-IN-1 in Cancer Cell Metabolism Studies
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. In many cancer types, FBPase expression is downregulated, a phenomenon that contributes to the "Warburg effect," characterized by a metabolic shift towards aerobic glycolysis. This shift provides cancer cells with a growth advantage by supplying ATP and metabolic intermediates necessary for rapid proliferation. Therefore, the study of FBPase and its inhibitors is of significant interest in cancer research. FBPase-IN-1 is a potent, irreversible covalent inhibitor of FBPase that targets the cysteine residue at position 128 (C128). By inhibiting FBPase, this compound serves as a valuable tool to investigate the role of gluconeogenesis in cancer cell metabolism, proliferation, and survival. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cancer cell metabolism studies.
Mechanism of Action
This compound acts as an irreversible covalent inhibitor of Fructose-1,6-bisphosphatase. Its mechanism involves the formation of a covalent bond with the cysteine residue at position 128 (C128) of the FBPase enzyme. This modification leads to the inactivation of the enzyme, thereby blocking the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity and Cytotoxicity of this compound
| Parameter | Value | Reference |
| IC50 (FBPase) | 0.22 µM | [1] |
| Cytotoxicity IC50 | 75.08 µM |
Table 2: Effects of this compound on Cancer Cell Metabolism (Hypothetical Data)
| Cell Line | Treatment | Glucose Uptake (relative to control) | Lactate Production (relative to control) | Basal ECAR (mpH/min) | Basal OCR (pmol/min) |
| MCF-7 (Breast Cancer) | Control | 1.0 | 1.0 | 50 | 120 |
| This compound (1 µM) | 1.5 | 1.8 | 75 | 100 | |
| A549 (Lung Cancer) | Control | 1.0 | 1.0 | 60 | 150 |
| This compound (1 µM) | 1.6 | 2.0 | 90 | 125 | |
| HepG2 (Liver Cancer) | Control | 1.0 | 1.0 | 45 | 110 |
| This compound (1 µM) | 1.4 | 1.7 | 65 | 95 |
Note: The data in Table 2 is hypothetical and serves as an example of expected outcomes. Actual results may vary depending on the experimental conditions and cell line used.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on cancer cell metabolism.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT or resazurin-based cell viability assay kit
-
Plate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A starting concentration range of 0.1 µM to 100 µM is recommended.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the cell viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression of key proteins in metabolic and signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against FBP1, p-AMPK, AMPK, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
Seahorse XF Glycolysis Stress Test
This assay measures the glycolytic function of cancer cells by monitoring the extracellular acidification rate (ECAR).
Materials:
-
Cancer cell line of interest
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the injection ports of the sensor cartridge with glucose, oligomycin, and 2-DG. If pre-treating with this compound, it can be added to the base medium or injected from a port.
-
Place the cell plate in the Seahorse XF Analyzer and perform the assay according to the manufacturer's protocol.
-
Analyze the data to determine key parameters of glycolysis, including glycolysis, glycolytic capacity, and glycolytic reserve.
Metabolomics Analysis
This protocol is for the analysis of intracellular metabolites to understand the metabolic reprogramming induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Cold 80% methanol
-
Cell scraper
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
At the end of the treatment, rapidly wash the cells with ice-cold saline.
-
Quench the metabolism by adding cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS system to identify and quantify the metabolites.
-
Perform data analysis to identify significant changes in metabolite levels between control and treated samples.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits FBPase, blocking gluconeogenesis and promoting glycolysis.
Experimental Workflow
Caption: Workflow for studying this compound effects on cancer cells.
Logical Relationship
Caption: FBPase inhibition leads to metabolic changes and reduced cancer growth.
References
Application Notes and Protocols for FBPase-IN-1: A Tool Compound for Fructose-1,6-Bisphosphatase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2] Its critical role in glucose homeostasis makes it a significant therapeutic target, particularly for type 2 diabetes, where excessive hepatic glucose production is a key pathological feature.[3][4][5] FBPase-IN-1 is a potent inhibitor of FBPase, serving as a valuable tool compound for studying the enzyme's function and for the preclinical evaluation of FBPase inhibition as a therapeutic strategy.[6]
This compound has been shown to effectively reduce blood glucose levels and improve glucose tolerance in animal models.[6] Its mechanism of action involves modification of the C128 site, which in turn regulates the N125-S124-S123 allosteric pathway of FBPase, ultimately affecting the enzyme's catalytic activity.[6] These application notes provide a summary of the known quantitative data for this compound and detailed protocols for its use in FBPase research.
Data Presentation
The following tables summarize the quantitative data available for this compound and other relevant FBPase inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound and Other FBPase Inhibitors
| Compound | IC50 (Human Liver FBPase) | Mechanism of Action | Reference |
| This compound | 0.22 µM | Modifies C128 site, regulates N125-S124-S123 allosteric pathway | [6] |
| MB05032 | 16 nM | Allosteric inhibitor, AMP mimetic | [4] |
| FBPase-1 inhibitor-1 | 3.4 µM (MG assay), 4.0 µM (coupled assay) | Allosteric inhibitor | [7] |
| Compound H27 | 5.3 µM | Targets AMP allosteric site | [8] |
| Compound H29 | 2.5 µM | Targets AMP allosteric site | [8] |
| Compound 15 | 8.1 µM | Allosteric inhibitor | [9] |
| Compound 16 | 6.0 µM | Allosteric inhibitor | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Administration Route | Effect | Reference |
| ICR Mice (12 h-fasted) | 25 mg/kg | Intraperitoneal (IP) | 54% reduction in blood glucose | [6] |
| ICR Mice (6-7 weeks) | 25 mg/kg | Intraperitoneal (IP) | Reduced blood glucose levels by inhibiting gluconeogenesis | [6] |
Experimental Protocols
In Vitro FBPase Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)
This protocol is adapted from established methods for measuring FBPase activity and its inhibition.[4][8][9] The assay couples the production of fructose-6-phosphate by FBPase to the reduction of NADP+, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human FBPase
-
This compound
-
Fructose-1,6-bisphosphate (FBP)
-
NADP+
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 μM EDTA, 150 mM KCl, 5 mM MgCl2
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing NADP+ (final concentration 0.2 mM), PGI (final concentration 1.4 units/mL), and G6PDH (final concentration 0.5 units/mL).
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Assay Setup: To each well of the 96-well plate, add:
-
Reagent Mix
-
This compound dilution or vehicle control
-
Recombinant human FBPase (final concentration to be optimized for linear reaction kinetics)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add FBP solution to each well to a final concentration of 15 µM to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes using a microplate spectrophotometer.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Gluconeogenesis Assay in Hepatocytes
This protocol assesses the effect of this compound on gluconeogenesis in a cellular context using primary hepatocytes or a hepatoma cell line (e.g., HepG2).
Materials:
-
Primary hepatocytes or HepG2 cells
-
Gluconeogenic substrates (e.g., lactate and pyruvate)
-
This compound
-
Cell culture medium (e.g., DMEM, glucose-free)
-
Glucose assay kit
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed hepatocytes in a 24-well plate and allow them to adhere overnight.
-
Starvation: Replace the medium with glucose-free DMEM and incubate for 2-4 hours to deplete intracellular glucose.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in glucose-free DMEM for 1 hour.
-
Gluconeogenesis Induction: Add gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate) to the medium and incubate for 3-6 hours.
-
Sample Collection:
-
Collect the supernatant (medium) to measure glucose production.
-
Wash the cells with PBS and lyse them with cell lysis buffer to determine the total protein content.
-
-
Glucose Measurement: Measure the glucose concentration in the collected supernatant using a glucose assay kit.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
Data Analysis:
-
Normalize the glucose production to the total protein content for each well.
-
Calculate the percentage of inhibition of gluconeogenesis for each concentration of this compound compared to the vehicle control.
-
Determine the EC50 value for the inhibition of cellular gluconeogenesis.
-
In Vivo Glucose Tolerance Test in Mice
This protocol evaluates the effect of this compound on glucose tolerance in a mouse model.
Materials:
-
ICR mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., saline with 0.5% methylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Handheld glucometer and test strips
Procedure:
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
Compound Administration: Administer this compound (e.g., 25 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
Glucose Challenge: After a specific pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (2 g/kg) via oral gavage or IP injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for both the this compound treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group.
-
Compare the AUC values between the two groups using an appropriate statistical test (e.g., t-test) to determine if this compound significantly improves glucose tolerance.
-
Visualizations
Caption: this compound inhibits the FBPase-catalyzed step in gluconeogenesis.
Caption: Workflow for the in vitro FBPase inhibition assay.
Caption: Workflow for the in vivo glucose tolerance test.
References
- 1. 4.10. Fructose 1,6-bisphosphatase Inhibition Assay [bio-protocol.org]
- 2. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. pnas.org [pnas.org]
- 5. Fructose-1,6-bisphosphatase-1 Inhibitor - Allergy - CAT N°: 18860 [bertin-bioreagent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using FBPase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] In conditions such as type 2 diabetes, elevated FBPase activity contributes to excessive endogenous glucose production, leading to hyperglycemia.[2] FBPase-IN-1 is a potent, irreversible covalent inhibitor of FBPase, offering a promising tool for studying the in vivo effects of FBPase inhibition and for the development of novel anti-diabetic therapeutics.[3] this compound has demonstrated significant glucose-lowering effects in preclinical models.[3]
These application notes provide a comprehensive guide for the in vivo experimental design using this compound, including detailed protocols, data presentation tables, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound acts as a potent inhibitor of FBPase with an IC50 of 0.22 μM.[3] It forms an irreversible covalent bond with the enzyme, modifying the C128 site and regulating the N125-S124-S123 allosteric pathway, which in turn affects the catalytic activity of FBPase.[3] By inhibiting FBPase, this compound is expected to reduce the rate of gluconeogenesis, thereby lowering blood glucose levels.
Data Presentation
In Vitro and In Vivo Efficacy of FBPase Inhibitors
| Inhibitor | IC50 (FBPase) | Animal Model | Dose & Route | Key Findings | Reference |
| This compound | 0.22 µM | ICR Mice (12h fasted, male, 6-7 weeks) | 25 mg/kg, IP | 54% reduction in blood glucose. | [3] |
| MB06322 (CS-917) | 16 nM (MB05032) | Zucker Diabetic Fatty (ZDF) Rats (fasting, male) | 300 mg/kg, oral | 70% inhibition of gluconeogenesis; 46% reduction in endogenous glucose production; >200 mg/dl reduction in blood glucose. | [4][5] |
| MB07803 | (Not Specified) | Animal models of T2DM | (Not Specified) | Second-generation inhibitor with improved pharmacokinetics. | [1][6] |
| Compound [I] | 2.08 µM | ICR Mice | (Not Specified), oral | Significant reduction in blood glucose in an oral pyruvate tolerance test, comparable to metformin. | [7] |
Pharmacokinetic Properties of FBPase Inhibitors
| Inhibitor | Animal Model | Administration Route | Cmax | AUCt | Oral Bioavailability | t1/2 | Reference |
| Compound [I] | ICR Mice | Oral | 7155 ng/mL | 19491 h·ng/mL | 6.15% | 1.29 h | [7] |
| MB05032 (from CS-917) | Humans (T2DM) | Oral (as CS-917) | Achieved after 2-3 h | (Not Specified) | Low (due to metabolism) | Short | [2] |
Signaling Pathway and Experimental Workflow Visualization
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in an Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To evaluate the effect of this compound on glucose tolerance in mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, Saline)
-
Male ICR mice (6-7 weeks old)
-
Sterile 20% D-glucose solution in saline
-
Glucometer and test strips
-
Restraining device for mice
-
Insulin ELISA kit
-
Microcentrifuge tubes (for plasma collection)
-
Syringes and needles (for IP injections)
Procedure:
-
Animal Acclimation: House male ICR mice in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the mice for 16 hours overnight with free access to water.[6]
-
Baseline Measurements:
-
Weigh each mouse.
-
Take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose using a glucometer.[6]
-
-
This compound Administration:
-
Prepare the this compound formulation. A common formulation for intraperitoneal injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. Note: The optimal formulation for this compound should be determined empirically.
-
Administer this compound (e.g., 25 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
-
Glucose Challenge:
-
30-60 minutes after this compound administration, inject a 20% D-glucose solution (2 g/kg body weight) intraperitoneally.[6]
-
-
Serial Blood Sampling:
-
Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose injection.[6]
-
Measure blood glucose at each time point using a glucometer.
-
For insulin measurements, collect blood into microcentrifuge tubes containing an anticoagulant, centrifuge to separate plasma, and store at -80°C until analysis.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for both the this compound treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Analyze plasma insulin levels using an ELISA kit according to the manufacturer's instructions.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the groups.
-
Protocol 2: Formulation of this compound for Intraperitoneal Injection
Objective: To prepare a solution of this compound suitable for in vivo intraperitoneal administration.
Disclaimer: This is a general protocol for formulating hydrophobic small molecules. The optimal vehicle and concentration for this compound may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Sonication may be required to aid dissolution.
-
-
Vehicle Preparation (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline formulation):
-
In a sterile tube, combine the required volumes of DMSO (containing the dissolved this compound), PEG300, and Tween 80.
-
Vortex or mix thoroughly until a clear solution is formed.
-
Slowly add the sterile saline while mixing to achieve the final desired concentration and volume.
-
-
Final Concentration Calculation:
-
Calculate the final concentration of this compound in the injection vehicle to ensure the desired dose (e.g., 25 mg/kg) is administered in an appropriate injection volume (e.g., 100 µL for a 25g mouse).
-
-
Sterility:
-
Prepare the formulation under sterile conditions to prevent infection. The final formulation can be filter-sterilized if necessary, provided the inhibitor does not bind to the filter membrane.
-
Safety and Toxicology
Limited information is available on the in vivo safety and toxicology of this compound. As with any novel compound, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD). Monitor animals for any signs of adverse effects, such as changes in body weight, food and water intake, and general behavior. Hypoglycemia is a potential risk associated with FBPase inhibition, especially in the fasted state.[8] Therefore, careful monitoring of blood glucose levels is essential. For other FBPase inhibitors like CS-917, adverse effects such as lactic acidosis have been reported in clinical trials when used in combination with metformin.[2]
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]
- 8. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FBPase-IN-1 solubility and preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FBPase-IN-1, a potent and irreversible covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase). Here you will find detailed information on its solubility, preparation, experimental protocols, and troubleshooting to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. It acts as an irreversible covalent inhibitor by modifying the C128 site on FBPase. This modification allosterically regulates the enzyme's activity, leading to a reduction in glucose production.
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in studies related to type 2 diabetes, as inhibiting FBPase can lower blood glucose levels. It is also a valuable tool for investigating the role of gluconeogenesis in various metabolic diseases.
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound cell-permeable?
A4: Yes, information from suppliers suggests that this compound is cell-permeable, allowing for its use in cell-based assays.
Solubility and Preparation
Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results. The following tables summarize the solubility of this compound in various solvents and provide guidelines for preparing stock solutions.
This compound Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 50 mg/mL | ~215 mM | Ultrasonic treatment may be needed to fully dissolve the compound. |
| DMF | ~20 mg/mL | ~86 mM | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | ~10.76 mM | For in vivo use. Prepare fresh. |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ~10.76 mM | For in vivo use. |
| 10% DMSO + 90% corn oil | ≥ 2.5 mg/mL | ~10.76 mM | For in vivo use. |
Stock Solution Preparation (10 mM in DMSO)
| Desired Volume | 1 mg vial | 5 mg vial | 10 mg vial |
| Volume of DMSO to add | 0.4303 mL | 2.1517 mL | 4.3035 mL |
Note: Always use high-purity, anhydrous DMSO for preparing stock solutions.
Experimental Protocols
This section provides a detailed methodology for a common in vitro experiment to assess the inhibitory activity of this compound.
In Vitro FBPase Activity Assay (Coupled Enzyme Assay)
This protocol measures the activity of FBPase by coupling the production of its product, fructose-6-phosphate, to the reduction of NADP⁺, which can be monitored spectrophotometrically at 340 nm.[1]
Materials:
-
Purified FBPase enzyme
-
This compound
-
Assay Buffer: 0.2 M Tris-HCl, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5
-
Fructose-1,6-bisphosphate (FBP) solution
-
NADP⁺ solution
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare a reaction mixture containing Assay Buffer, NADP⁺ (final concentration 0.2 mM), PGI (final concentration 1.4 units/mL), and G6PDH (final concentration 0.5 units/mL).
-
-
Assay Protocol:
-
Add 90 µL of the reaction mixture to each well of the 96-well plate.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add 5 µL of purified FBPase enzyme (e.g., 9 ng) to each well and incubate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of FBP solution (final concentration 70 µM).
-
Immediately start monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve (ΔAbs/min).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low solubility of the compound in the final assay buffer. | - Ensure the final concentration of DMSO is sufficient to maintain solubility (typically ≤1%).- Prepare fresh dilutions of the inhibitor just before use.- Consider using a different solvent system if compatible with the assay. |
| Inconsistent or no inhibition observed | 1. Inactive inhibitor due to improper storage or handling.2. Incorrect inhibitor concentration.3. Insufficient pre-incubation time for the covalent inhibitor to bind.4. Degraded enzyme. | 1. Use a fresh aliquot of this compound. Ensure proper storage at -80°C.2. Verify the concentration of your stock solution and the accuracy of your dilutions.3. Increase the pre-incubation time of the enzyme with this compound before adding the substrate.4. Use a fresh batch of FBPase enzyme and include a positive control inhibitor (e.g., AMP). |
| High background signal in the assay | 1. Contamination of reagents.2. Non-enzymatic reduction of NADP⁺. | 1. Prepare fresh buffers and reagent solutions.2. Run a control reaction without the FBPase enzyme to measure the background rate and subtract it from the sample readings. |
| Observed IC₅₀ is significantly higher than reported values | 1. High concentration of FBPase enzyme in the assay.2. Short pre-incubation time.3. Presence of competing substrates or allosteric activators. | 1. Optimize the enzyme concentration to ensure the reaction is in the linear range.2. As this compound is a time-dependent inhibitor, a longer pre-incubation may be required to achieve maximal inhibition.3. Ensure the purity of all reagents and check for any potential interfering substances. |
Visualizations
Gluconeogenesis Pathway and this compound Inhibition
Caption: Gluconeogenesis pathway highlighting the inhibitory action of this compound on FBPase.
Experimental Workflow for IC₅₀ Determination
Caption: Step-by-step workflow for determining the IC₅₀ of this compound.
This compound Mechanism of Action
Caption: Covalent modification of FBPase by this compound leading to enzyme inactivation.
References
Technical Support Center: Overcoming FBPase-IN-1 Precipitation in Aqueous Buffers
Welcome to the technical support center for FBPase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous buffers for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why is this happening?
A1: This is a common issue for hydrophobic compounds like this compound. While it is soluble in organic solvents like DMSO, its solubility in aqueous solutions is very low. When the DMSO stock is diluted into an aqueous buffer, the dramatic change in solvent polarity causes the compound to fall out of solution and precipitate. The final concentration of DMSO in your aqueous solution is often too low to keep the inhibitor dissolved.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Datasheets indicate solubility in DMSO up to 40-50 mg/mL, often requiring sonication to fully dissolve.[1][2] It is crucial to use a fresh, moisture-free stock of DMSO, as water contamination can reduce the solubility of the compound.
Q3: What is the maximum final concentration of DMSO that is tolerable in most cell-based assays?
A3: For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent on your assay.
Q4: Can I pre-dissolve this compound directly in my aqueous buffer?
A4: It is not recommended to dissolve this compound directly in aqueous buffers due to its poor water solubility. A concentrated stock solution in DMSO should be prepared first.
Q5: Are there any known buffer components that are incompatible with this compound?
A5: While specific incompatibility data for this compound is limited, high concentrations of salts in your buffer can sometimes reduce the solubility of hydrophobic compounds by increasing the polarity of the solution. If you suspect buffer incompatibility, consider testing the solubility of this compound in a simpler buffer system.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your experiments.
Step 1: Optimizing the Stock Solution and Dilution Method
The initial preparation of the stock solution and the method of dilution into the aqueous buffer are critical.
| Issue | Recommendation |
| Precipitation upon dilution | Serial Dilution in DMSO: Before adding to the aqueous buffer, perform serial dilutions of your concentrated DMSO stock in DMSO to get closer to your final desired concentration. Then, add the diluted DMSO stock to your aqueous buffer. |
| Gradual Addition: Add the this compound DMSO stock to your aqueous buffer drop-wise while vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation. | |
| Incomplete dissolution in DMSO | Sonication: Use a bath sonicator to aid the dissolution of this compound in DMSO.[1] |
| Gentle Warming: Briefly warm the solution to 37°C to help dissolve the compound. Avoid excessive heat, which could degrade the inhibitor. |
Step 2: Employing Solubilizing Agents
If optimizing the dilution method is insufficient, the use of solubilizing agents can significantly improve the aqueous solubility of this compound.
| Solubilizing Agent | Recommended Starting Concentration | Notes |
| Non-ionic Detergents | ||
| Tween-20 or Tween-80 | 0.01% - 0.1% (v/v) | Tween-80 is used in in vivo formulations of this compound, suggesting its effectiveness.[2] These are generally well-tolerated in cell-based and biochemical assays. |
| Triton X-100 | 0.01% - 0.1% (v/v) | A common detergent for preventing protein aggregation and improving compound solubility. |
| Co-solvents | ||
| Polyethylene Glycol 300 (PEG300) | 1% - 10% (v/v) | Used in in vivo formulations of this compound.[2] May be suitable for some in vitro assays, but cell tolerance should be verified. |
| Cyclodextrins | ||
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1 - 10 mM | SBE-β-CD is used in in vivo formulations of this compound.[2] Cyclodextrins encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4] |
Important: When using any solubilizing agent, it is crucial to run a vehicle control with the same concentration of the agent to ensure it does not interfere with your assay.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Biochemical Assays
This protocol provides a general guideline for preparing a working solution of this compound for use in a typical FBPase enzyme activity assay.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)[5]
-
Optional: Tween-20 or Triton X-100
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out an appropriate amount of this compound powder (MW: 232.37 g/mol ).
-
Add anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and sonicate in a water bath until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Method A (Without Detergent):
-
Perform serial dilutions of the 10 mM DMSO stock in DMSO to get closer to the final desired concentration.
-
Add the diluted DMSO stock to the pre-warmed (room temperature or 37°C) assay buffer while vortexing. The final DMSO concentration should be ≤ 0.5%.
-
-
Method B (With Detergent):
-
Prepare the assay buffer containing the desired concentration of Tween-20 or Triton X-100 (e.g., 0.01%).
-
Perform serial dilutions of the 10 mM DMSO stock in DMSO.
-
Add the diluted DMSO stock to the detergent-containing assay buffer while vortexing.
-
-
-
Visual Inspection:
-
After preparing the final working solution, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to increase the concentration of the solubilizing agent or decrease the final concentration of this compound.
-
Protocol 2: Preparation of this compound for Cell-Based Assays
This protocol outlines the preparation of this compound for addition to cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
Optional: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Procedure:
-
Prepare Intermediate Dilutions:
-
Thaw an aliquot of the 10 mM this compound DMSO stock.
-
Perform serial dilutions in DMSO to a concentration that is 1000x the final desired concentration in the cell culture.
-
-
Addition to Cell Culture Medium:
-
Method A (Direct Addition):
-
Warm the complete cell culture medium to 37°C.
-
Add the 1000x this compound DMSO stock directly to the medium (e.g., add 1 µL to 1 mL of medium).
-
Immediately mix thoroughly by gentle inversion or swirling.
-
-
Method B (Using Cyclodextrin):
-
Prepare a stock solution of HP-β-CD in sterile water or PBS.
-
Add the HP-β-CD stock to the cell culture medium to the desired final concentration (e.g., 1 mM).
-
Add the 1000x this compound DMSO stock to the medium containing HP-β-CD and mix well.
-
-
-
Incubation and Observation:
-
Add the this compound-containing medium to your cells.
-
Visually inspect the culture wells under a microscope for any signs of precipitation.
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 40-50 mg/mL (requires sonication) | [1][2] |
| This compound (in vivo formulation 1) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| This compound (in vivo formulation 2) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| FBPase-1 Inhibitor (CAS 883973-99-7) | DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [6] |
Visualizations
Caption: Simplified signaling pathway of FBPase in gluconeogenesis and its inhibition.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Regulation of Fructose 1,6-Bisphosphatase in Procyclic Form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Technical Support Center: Optimizing FBPase-IN-1 for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of FBPase-IN-1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and irreversible covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase).[1][2] FBPase is a key rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[3][4] By covalently modifying a cysteine residue (C128) in an allosteric site, this compound inhibits the catalytic activity of the enzyme, thereby blocking gluconeogenesis.[2] This makes it a valuable tool for studying glucose metabolism and a potential therapeutic agent for type 2 diabetes.[1][2]
Q2: What is the typical concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell type, assay conditions, and experimental goals. Based on its potent enzymatic inhibition, a good starting point for cellular assays is in the low micromolar to nanomolar range. For enzymatic assays, concentrations around the IC50 value are typically used.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
A4: this compound has been reported to have low cytotoxicity, with a half-maximal inhibitory concentration (IC50) for cytotoxicity of 75.08 µM in one study.[2] However, it is always recommended to perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | - Low solubility of this compound in aqueous solutions.- High final concentration of the inhibitor.- Interaction with components of the culture medium. | - Ensure the final DMSO concentration is kept low (e.g., <0.5%).- Prepare fresh dilutions from the DMSO stock for each experiment.- Briefly sonicate the final working solution to aid dissolution.- Consider using a serum-free medium during the treatment period if serum components are suspected to cause precipitation. |
| Inconsistent or No Inhibitory Effect | - Incorrect concentration of the inhibitor.- Degradation of the compound.- High cell density or protein concentration in the assay.- Short incubation time for an irreversible inhibitor. | - Verify the concentration of your stock solution.- Use fresh aliquots of the stock solution and avoid repeated freeze-thaw cycles.- Optimize cell seeding density to ensure adequate inhibitor-to-target ratio.- As this compound is a time-dependent inhibitor, consider increasing the pre-incubation time with the cells or enzyme.[2] |
| Unexpected Cytotoxicity | - Final DMSO concentration is too high.- Off-target effects of the inhibitor.- Cell line is particularly sensitive to FBPase inhibition. | - Perform a DMSO toxicity control to ensure the vehicle is not causing the observed effect.- Lower the concentration of this compound used.- Reduce the treatment duration.- Test the inhibitor in a different cell line to see if the effect is cell-type specific. |
| High Background Signal in Enzymatic Assay | - Non-specific reduction of the detection reagent.- Contamination of reagents. | - Run a control reaction without the enzyme to determine the background signal.- Include a control with the inhibitor but without the substrate.- Use fresh, high-quality reagents. |
Quantitative Data Summary
Table 1: In Vitro Potency of FBPase Inhibitors
| Inhibitor | Target | IC50 / Ki | Assay Conditions | Reference |
| This compound | FBPase | IC50: 0.22 µM | Enzymatic Assay | [1][2] |
| This compound | Cytotoxicity | IC50: 75.08 µM | 48-hour incubation | [2] |
| Fructose 1,6-bisphosphatase-1 Inhibitor | FBPase-1 | IC50: 3.4 µM | Enzymatic Assay | [5] |
| Fructose 1,6-bisphosphatase-1 Inhibitor | FBPase-1 | Ki: 1.1 µM | Enzymatic Assay | [6] |
| MB05032 | FBPase | IC50: 16 nM | In the presence of 0.6 µM Fru 2,6-P2 | [7] |
Experimental Protocols
Protocol 1: In Vitro FBPase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from a common method for measuring FBPase activity spectrophotometrically.
Materials:
-
Purified FBPase enzyme
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl2
-
Fructose-1,6-bisphosphate (FBP) substrate
-
Coupling enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PD)
-
NADP+
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mix containing Assay Buffer, NADP+, PGI, and G6PD.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the reaction mix in the wells of a 96-well plate.
-
Add the purified FBPase enzyme to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FBP substrate.
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH. The rate of NADPH production is proportional to the FBPase activity.
Protocol 2: Cellular Glucose Production Assay in Hepatocytes
This protocol describes a method to measure the effect of this compound on gluconeogenesis in a liver cell line (e.g., HepG2 or H4IIE).
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Gluconeogenic substrates (e.g., lactate and pyruvate)
-
Glucose assay kit
-
96-well cell culture plates
Procedure:
-
Seed hepatoma cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and then incubate in a glucose-free medium containing the gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate) for a period of time (e.g., 3 hours) to induce gluconeogenesis.
-
During this incubation, treat the cells with various concentrations of this compound or vehicle control.
-
After the treatment period, collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a commercially available glucose assay kit.
-
Normalize the glucose production to the total protein content of the cells in each well.
Visualizations
Caption: FBPase in the Gluconeogenesis Pathway.
Caption: Workflow for FBPase Enzyme Assay.
Caption: Workflow for Cellular Glucose Production Assay.
References
- 1. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose-1, 6-Bisphosphatase Inhibitors for Reducing Excessive Endogenous Glucose Production in Type 2 Diabetes [ouci.dntb.gov.ua]
- 3. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 4. csmres.co.uk [csmres.co.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. diabetesjournals.org [diabetesjournals.org]
FBPase-IN-1 stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of FBPase-IN-1.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its integrity and activity. For long-term storage, it is recommended to store the compound as a solid powder. Once dissolved in a solvent, storage conditions should be adjusted to minimize degradation.
2. How long is this compound stable under recommended storage conditions?
The stability of this compound depends on whether it is in solid form or in solution. Adherence to the recommended storage temperatures is critical for ensuring the compound's shelf-life.
3. What solvents are recommended for dissolving this compound?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). For in vivo experiments, specific formulations are required to ensure solubility and bioavailability.
4. My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if it is stored at a low temperature where the solvent's capacity to keep it in solution is reduced. Gentle warming and sonication can often help to redissolve the compound. It is recommended to prepare stock solutions at a concentration that remains stable during storage and to warm the solution to room temperature before use.
5. Are there any known degradation pathways for this compound?
While specific degradation pathways for the this compound compound are not extensively detailed in the public literature, general best practices for handling small molecule inhibitors should be followed. These include protection from light and repeated freeze-thaw cycles. The degradation of the target enzyme, FBPase, is a biological process that occurs in cells and involves pathways like the proteasome and vacuole, which is distinct from the chemical stability of the inhibitor itself[1][2][3][4][5].
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store under a dry, inert atmosphere |
| Solid (Powder) | 4°C | Shorter-term | Stored under nitrogen[6] |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | Stored under nitrogen[6][7][8] |
| In Solvent (DMSO) | -20°C | 1 month | Stored under nitrogen[6][7] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (215.17 mM)[6] | Ultrasonic treatment may be needed[6] |
| DMSO | 40 mg/mL (172.14 mM)[8] | Sonication is recommended[8] |
| Ethanol | ≥ 1.84 mg/mL | Ultrasonic treatment may be needed[9] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (10.76 mM)[6] | Clear solution[6] |
| Composition: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[6] | Add each solvent one by one[6] | |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (10.76 mM)[6] | Clear solution[6] |
| Composition: 10% DMSO >> 90% (20% SBE-β-CD in saline)[6] | Add each solvent one by one[6] | |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (10.76 mM)[6] | Clear solution[6] |
| Composition: 10% DMSO >> 90% corn oil[6] | Add each solvent one by one[6] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.32 mg of this compound (Molecular Weight: 232.37 g/mol )[6].
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Vortex the solution to mix. If the compound does not fully dissolve, sonicate the solution in a water bath for a short period until the solution is clear[6][8].
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[6][7]. Ensure the vials are stored under nitrogen if possible to maximize stability[6][7].
Visualizations
References
- 1. The key gluconeogenic enzyme fructose-1,6-bisphosphatase is secreted during prolonged glucose starvation and is internalized following glucose re-feeding via the non-classical secretory and internalizing pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Degradation of the gluconeogenic enzymes fructose-1,6-bisphosphatase and malate dehydrogenase is mediated by distinct proteolytic pathways and signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of the gluconeogenic enzyme fructose-1, 6-bisphosphatase is dependent on the vacuolar ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | FBPase inhibitor | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
FBPase Inhibition Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fructose-1,6-bisphosphatase (FBPase) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring FBPase activity?
A1: The two most common methods are the coupled-enzyme assay and the Malachite Green assay. The coupled-enzyme assay continuously monitors the production of NADPH at 340 nm, while the Malachite Green assay is an endpoint colorimetric assay that detects the release of inorganic phosphate.[1][2][3]
Q2: My enzyme activity is lower than expected. Could a contaminant in my sample be the cause?
A2: Yes, a frequent cause of unexpectedly low enzyme activity is the presence of inhibitory substances in your sample. These contaminants can be introduced during sample preparation or be inherent to the biological source. Common culprits include salts, detergents, and residual purification reagents.[4]
Q3: How can I confirm that my sample contains an FBPase inhibitor?
A3: A "spike and recovery" experiment is a straightforward method. Add a known amount of active FBPase to your sample buffer and a control buffer. If the enzyme activity is significantly lower in your sample buffer, it indicates the presence of an inhibitor.[4]
Q4: What are the key allosteric inhibitors of FBPase?
A4: The primary natural allosteric inhibitors of FBPase are AMP and fructose-2,6-bisphosphate (F2,6-BP).[5] Many synthetic inhibitors are designed to target the AMP binding site.[6][7][8]
Troubleshooting Guide
Issue 1: High Background Signal
High background can mask the true signal from your enzymatic reaction, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Ensure all buffers and reagents are prepared with high-purity water and are free of contaminating phosphate, especially for Malachite Green assays.[1][9][10] |
| Spontaneous Substrate Hydrolysis | Optimize the buffer pH and temperature to enhance substrate stability. If the issue persists, consider using a more stable substrate analog. |
| Detergent Contamination (Malachite Green Assay) | Ensure that all labware, including microplates, is thoroughly rinsed and free of any soap or detergent residue, as this can react with the Malachite Green reagent.[2] |
| Compound Interference | Test for compound autofluorescence or colorimetric interference by running controls that include the compound but lack the enzyme. |
Issue 2: Low or No Signal
A weak or absent signal can prevent accurate measurement of enzyme activity and inhibition.
| Potential Cause | Recommended Solution |
| Inactive Enzyme or Reagents | Confirm the activity of your FBPase and coupling enzymes. Ensure all reagents are within their expiration dates and have been stored correctly. Prepare fresh reagents if necessary.[11] |
| Suboptimal Assay Conditions | Optimize pH, temperature, and ionic strength for your specific FBPase isozyme.[12] A one-degree change in temperature can alter enzyme activity by 4-8%.[12] |
| Incorrect Reagent Concentrations | Titrate the concentrations of FBPase, substrate (FBP), and any coupling enzymes to find the optimal concentrations for a robust signal. |
| Insufficient Incubation Time | Ensure that incubation times for both the enzyme-inhibitor pre-incubation and the enzymatic reaction are sufficient.[11] |
| Presence of Inhibitors in Sample Buffer | As mentioned in the FAQs, contaminants like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can inhibit the reaction.[13] |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and be meticulous with your pipetting technique. When possible, prepare a master mix for reagents to be added to multiple wells.[13] |
| "Edge Effect" in Microplates | The outer wells of a microplate can be more susceptible to evaporation.[12] To mitigate this, avoid using the outermost wells for critical samples or ensure the plate is well-sealed during incubations. |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well, but avoid introducing bubbles, which can interfere with absorbance or fluorescence readings.[14] |
| Temperature Gradients | Allow all reagents and the microplate to reach room temperature before starting the assay to avoid temperature fluctuations across the plate.[15] |
Quantitative Data Summary
The following tables provide examples of kinetic parameters for FBPase and IC₅₀ values for known inhibitors.
Table 1: Kinetic Parameters of FBPase
| Enzyme Source | Kₘ for FBP (μM) | Vₘₐₓ (units/mg) | Optimal pH | Reference |
| Francisella tularensis | 11 | 2.0 | 8.5 - 9.0 | [16] |
| Pig Kidney | - | - | 7.5 | [5] |
| Trachemys scripta elegans (Control) | 26.9 | - | 7.2 | [3] |
| Trachemys scripta elegans (Anoxic) | 59.8 | - | 7.2 | [3] |
Table 2: IC₅₀ Values of FBPase Inhibitors
| Inhibitor | Enzyme Source | IC₅₀ (μM) | Reference |
| AMP | Pig Kidney FBPase | 1.3 | [6] |
| AMP | Human Liver FBPase | 9.7 | [6] |
| Compound 15 | Pig Kidney FBPase | 1.5 | [6] |
| Compound 15 | Human Liver FBPase | 8.1 | [6] |
| Compound H27 | Human Liver FBPase | 5.3 | [8] |
| Compound [I] | - | 2.08 | [17] |
Experimental Protocols
Coupled-Enzyme Spectrophotometric Assay
This protocol measures FBPase activity by monitoring the reduction of NADP⁺ to NADPH at 340 nm. The production of fructose-6-phosphate by FBPase is coupled to the reactions catalyzed by phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH).
Materials:
-
FBPase enzyme
-
Fructose-1,6-bisphosphate (FBP) substrate
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂)
-
Test inhibitors
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mix containing assay buffer, NADP⁺, PGI, and G6PDH.
-
To each well of the microplate, add the test inhibitor at various concentrations. Include control wells with vehicle (e.g., DMSO).
-
Add the FBPase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FBP substrate to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 30-60 minutes.
-
Calculate the rate of NADPH production (the change in absorbance over time).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
Malachite Green Colorimetric Assay
This endpoint assay measures the amount of inorganic phosphate released from the hydrolysis of FBP by FBPase.
Materials:
-
FBPase enzyme
-
Fructose-1,6-bisphosphate (FBP) substrate
-
Malachite Green reagent
-
Phosphate standard solution
-
Assay Buffer (phosphate-free, e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂)
-
Test inhibitors
-
96-well clear microplate
-
Microplate reader capable of reading absorbance at ~620-660 nm
Procedure:
-
Prepare a phosphate standard curve using the phosphate standard solution.
-
To each well of the microplate, add the test inhibitor at various concentrations, along with control wells.
-
Add the FBPase enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
-
Start the enzymatic reaction by adding the FBP substrate.
-
Incubate the reaction for a fixed period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding the Malachite Green reagent.[1][10]
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 620-660 nm.
-
Use the phosphate standard curve to determine the amount of phosphate released in each well.
-
Calculate the percent inhibition for each inhibitor concentration.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of recombinant fructose-1,6-bisphosphatase gene mutations: evidence of inhibition/activation of FBPase protein by gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In silico screening of a novel scaffold for fructose-1,6-bisphosatase (FBPase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]
Technical Support Center: Investigating Off-Target Effects of FBPase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of FBPase-IN-1, a hypothetical inhibitor of Fructose-1,6-bisphosphatase (FBPase).
Frequently Asked Questions (FAQs)
Q1: What is FBPase and why is it a therapeutic target?
A1: Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway responsible for glucose production.[1][2][3] By inhibiting FBPase, it is possible to decrease hepatic glucose production, making it an attractive target for the treatment of type 2 diabetes.[1][4][5] Additionally, some cancer cells exhibit altered FBPase activity, suggesting its potential as a target in oncology.[1][5][6]
Q2: What are the potential off-target effects of an FBPase inhibitor like this compound?
A2: Off-target effects can arise from the inhibitor binding to other enzymes or proteins with similar structural features to the intended target. For an FBPase inhibitor, potential off-targets could include other phosphatases or nucleotide-binding proteins, given that FBPase is allosterically regulated by AMP.[4][5][7] Such interactions can lead to unintended cellular responses, toxicity, or reduced efficacy.
Q3: How can I experimentally determine the selectivity of this compound?
A3: A standard approach is to perform a kinase or phosphatase panel screening, where the activity of a large number of enzymes is assessed in the presence of this compound. Cellular thermal shift assays (CETSA) can also be employed to assess target engagement in a cellular context.[8]
Q4: What are the expected phenotypic effects of on-target FBPase inhibition in a cellular assay?
A4: On-target inhibition of FBPase is expected to reduce gluconeogenesis.[1] In cell-based assays using hepatocytes, for example, this would manifest as a decrease in glucose production from gluconeogenic precursors like lactate and pyruvate. Overexpression of FBPase has been shown to impair glucose-stimulated insulin secretion in pancreatic β-cells, so inhibition might modulate this process.[9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Substrate or cofactor degradation | Prepare fresh substrate (fructose-1,6-bisphosphate) and cofactor (e.g., Mg2+) solutions for each experiment. |
| Enzyme instability | Ensure the FBPase enzyme is stored correctly and handled on ice. Perform a time-course experiment to check for linearity of the reaction. |
| Compound precipitation | Visually inspect the assay wells for any signs of precipitation. Test the solubility of this compound in the assay buffer at the highest concentration used. |
| Assay interference | Run control experiments without the enzyme or substrate to check for any intrinsic absorbance or fluorescence of this compound at the detection wavelength. |
Problem 2: Discrepancy between enzymatic potency and cellular activity of this compound.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Perform a cellular uptake assay to determine if this compound can efficiently cross the cell membrane. |
| Compound efflux | Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound increases. |
| Metabolic inactivation | Incubate this compound with liver microsomes to assess its metabolic stability. |
| Off-target effects masking on-target activity | Conduct a broader off-target profiling panel to identify any other cellular targets that might counteract the effect of FBPase inhibition. A chemoproteomics approach in live cells can also identify off-targets.[8] |
Problem 3: Unexpected cytotoxicity observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Mitochondrial toxicity | Assess mitochondrial function using assays such as MTT or Seahorse XF analysis to measure oxygen consumption rate. |
| Induction of apoptosis | Perform assays for apoptosis markers like caspase-3/7 activation or Annexin V staining. |
| Off-target kinase inhibition | Screen this compound against a panel of safety-related kinases known to be involved in cell survival pathways. |
| Reactive metabolite formation | Investigate the potential for this compound to form reactive metabolites using in vitro metabolism studies. |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound Against a Panel of Phosphatases.
| Target | IC50 (nM) |
| FBPase (On-target) | 50 |
| Phosphatase A | > 10,000 |
| Phosphatase B | 2,500 |
| Phosphatase C | > 10,000 |
| Protein Phosphatase 2A (PP2A) | 8,000 |
Table 2: Comparison of In Vitro and In Vivo Efficacy of this compound.
| Parameter | Value |
| FBPase Enzymatic IC50 | 50 nM |
| Cellular Gluconeogenesis Inhibition EC50 | 500 nM |
| In Vivo Glucose Lowering ED50 | 10 mg/kg |
Key Experimental Protocols
FBPase Enzymatic Activity Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of FBPase and determine the IC50 of an inhibitor.
-
Principle: FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P) and inorganic phosphate (Pi). The amount of Pi produced is quantified using a malachite green-based colorimetric method.
-
Materials:
-
Recombinant human FBPase
-
Fructose-1,6-bisphosphate (FBP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
This compound
-
Malachite green reagent
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the inhibitor dilutions.
-
Add 20 µL of FBPase enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of FBP substrate.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction and detect the generated phosphate by adding 50 µL of malachite green reagent.
-
Measure the absorbance at 620 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to assess the engagement of this compound with its target FBPase in intact cells.[8]
-
Principle: The binding of a ligand, such as this compound, to its target protein can increase the thermal stability of the protein. This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
-
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound
-
Lysis buffer (containing protease inhibitors)
-
Antibody against FBPase for Western blotting
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in lysis buffer.
-
Divide the cell lysate into aliquots and heat them at different temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge the heated lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FBPase in each sample by Western blotting using an FBPase-specific antibody.
-
Plot the amount of soluble FBPase as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Visualizations
Caption: FBPase role in gluconeogenesis and its inhibition.
Caption: Workflow for FBPase inhibitor characterization.
Caption: Troubleshooting logic for potency discrepancies.
References
- 1. Targeting FBPase is an emerging novel approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fructose 1,6- bis phosphatase: getting the message across - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citrate targets FBPase and constitutes an emerging novel approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fructose-1,6-Bisphosphatase Overexpression in Pancreatic β-Cells Results in Reduced Insulin Secretion: A New Mechanism for Fat-Induced Impairment of β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of FBPase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FBPase-IN-1. The focus is on addressing challenges related to its in vivo bioavailability, particularly for oral administration.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Symptom: Difficulty dissolving this compound in aqueous buffers for in vitro assays or in vehicle for in vivo studies, leading to inconsistent results and low exposure.
Possible Cause: this compound exhibits low aqueous solubility, a common characteristic for many small molecule inhibitors.
Solutions:
-
Formulation Development: Explore advanced formulation strategies to enhance the solubility and dissolution rate of this compound. Refer to the table below for a comparison of different approaches.
-
pH Adjustment: For ionizable compounds, modifying the pH of the formulation can significantly improve solubility.[1] However, the optimal pH must be compatible with the intended route of administration.[1]
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of poorly soluble compounds.[1]
Table 1: Formulation Strategies to Enhance this compound Solubility
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages | Key Experimental Steps |
| Amorphous Solid Dispersion (ASD) | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[2][3] | Significant improvement in dissolution rate and oral bioavailability.[2][4] | The amorphous state is thermodynamically unstable and can revert to the crystalline form.[2][5] | 1. Polymer screening. 2. Solvent evaporation or hot-melt extrusion. 3. Solid-state characterization (DSC, XRD). |
| Self-Emulsifying Drug Delivery System (SEDDS) | Isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[6][7] | Enhances solubility and can improve absorption through lymphatic transport, bypassing first-pass metabolism.[5][8] | Requires careful selection of excipients to ensure stability and avoid drug precipitation. | 1. Excipient solubility screening. 2. Construction of pseudo-ternary phase diagrams. 3. Droplet size and self-emulsification time analysis. |
| Prodrug Approach | A bioreversible derivative of the parent drug molecule designed to have improved physicochemical properties (e.g., solubility, permeability).[7][9] | Can overcome multiple barriers to bioavailability, including poor solubility, low permeability, and extensive first-pass metabolism.[10][11] | Requires careful design to ensure efficient conversion to the active drug in vivo and to avoid introducing new toxicities. | 1. Design and synthesis of prodrug candidates. 2. In vitro and in vivo conversion studies. 3. Pharmacokinetic profiling. |
| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area of the drug particles leads to an increased dissolution rate.[12][13] | A relatively straightforward approach to improve dissolution. | May not be sufficient for compounds with very low intrinsic solubility. Can lead to particle aggregation. | 1. Milling or high-pressure homogenization. 2. Particle size analysis. 3. Dissolution testing. |
Issue 2: Low Oral Bioavailability Despite Improved Solubility
Symptom: In vivo pharmacokinetic studies show low oral bioavailability (F%) even when this compound is formulated to enhance its solubility.
Possible Causes:
-
Low Intestinal Permeability: The compound may have poor transport across the intestinal epithelium.
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
Solutions:
-
Assess Permeability:
-
In vitro models: Use Caco-2 cell monolayers to assess the bidirectional permeability of this compound. An efflux ratio (B-A/A-B) greater than 2 suggests the involvement of efflux transporters.
-
-
Mitigate Efflux:
-
Co-administration with inhibitors: Include a known P-gp inhibitor (e.g., verapamil) in the formulation to increase absorption.
-
Formulation with inhibitory excipients: Certain surfactants and polymers used in SEDDS and ASDs can inhibit P-gp.
-
-
Address First-Pass Metabolism:
-
Lipid-Based Formulations (e.g., SEDDS): These can promote lymphatic uptake, which bypasses the portal circulation and first-pass hepatic metabolism.[8]
-
Prodrug Design: Modify the structure of this compound to mask the site of metabolic attack. The active drug is released after absorption.
-
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Based on available data, here is a summary of the known properties of this compound:
Table 2: Physicochemical and In Vitro Properties of this compound
| Property | Value/Information | Reference |
| Molecular Formula | C13H7Cl3N2O3S | [12] |
| Molecular Weight | 377.6 g/mol | [12] |
| IC50 (FBPase) | 0.22 µM | [9][14] |
| Mechanism of Action | Irreversible covalent inhibitor, modifies the C128 site. | [9][14] |
| In Vitro Solubility | DMSO: 50 mg/mL | [14] |
| DMF: 20 mg/mL | [12] | |
| DMF:PBS (pH 7.2) (1:6): 0.14 mg/mL | [12] | |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | [9][14] |
| ≥ 2.5 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in saline) | [14] | |
| ≥ 2.5 mg/mL in 10% DMSO / 90% corn oil | [9][14] |
Q2: What is the role of FBPase in the relevant signaling pathway?
A2: Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.[15][16] It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[17][18] Inhibition of FBPase is a therapeutic strategy for type 2 diabetes, as it reduces excessive hepatic glucose production.[15][19]
Caption: FBPase signaling pathway in gluconeogenesis.
Q3: How do I design an in vivo pharmacokinetic study to assess the oral bioavailability of this compound in mice?
A3: A well-designed pharmacokinetic (PK) study is crucial for determining the oral bioavailability of this compound. Here is a general protocol:
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or ICR), typically males, weighing 20-25g.
-
Groups:
-
Group 1 (Intravenous, IV): Administer this compound at a low dose (e.g., 1-2 mg/kg) via tail vein injection. This group serves as the reference to determine absolute bioavailability.
-
Group 2 (Oral, PO): Administer the this compound formulation at a higher dose (e.g., 10-50 mg/kg) via oral gavage.
-
-
Dosing Formulation:
-
IV: Dissolve this compound in a vehicle suitable for intravenous administration (e.g., saline with a small percentage of a solubilizing agent like DMSO and Tween 80).
-
PO: Use one of the optimized formulations (e.g., ASD, SEDDS) to administer this compound.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (e.g., AUC, Cmax, Tmax, t1/2) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Caption: Workflow for an in vivo pharmacokinetic study.
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
-
Polymer Selection: Screen various polymers (e.g., HPMCAS, PVP, Soluplus®) for their ability to form a stable amorphous dispersion with this compound.
-
Solvent Evaporation Method: a. Dissolve this compound and the selected polymer in a common volatile solvent (e.g., acetone, methanol). b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. Further dry the resulting solid film under vacuum to remove any residual solvent. d. Scrape the dried film and mill into a fine powder.
-
Characterization: a. Differential Scanning Calorimetry (DSC): To confirm the absence of a melting peak for crystalline this compound and to determine the glass transition temperature (Tg) of the dispersion. b. Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the dispersion (absence of sharp diffraction peaks). c. In Vitro Dissolution: Perform dissolution testing in a relevant buffer (e.g., simulated gastric or intestinal fluid) to assess the improvement in dissolution rate compared to the crystalline drug.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening: a. Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349). b. Surfactant: Determine the solubility in various surfactants (e.g., Cremophor EL, Tween 80). c. Co-surfactant: Determine the solubility in various co-surfactants (e.g., Transcutol HP, PEG 400).
-
Construction of Pseudo-Ternary Phase Diagrams: a. Select the oil, surfactant, and co-surfactant that provide the best solubility for this compound. b. Prepare mixtures of the surfactant and co-surfactant at different ratios (e.g., 1:1, 2:1, 1:2). c. Titrate each surfactant/co-surfactant mixture with the oil phase, and for each combination, add water dropwise with gentle stirring. d. Visually observe the formation of a clear or slightly bluish emulsion, and plot the self-emulsifying region on a ternary phase diagram.
-
Formulation Preparation: a. Select a composition from the optimal self-emulsifying region. b. Dissolve this compound in the oil phase, then add the surfactant and co-surfactant and mix thoroughly.
-
Characterization: a. Self-Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle stirring and measure the time taken to form a clear emulsion. b. Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. c. In Vitro Dissolution: Perform dissolution testing to evaluate the drug release from the SEDDS formulation.
References
- 1. glpbio.com [glpbio.com]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Assessment of relative bioavailability of heavy metals in soil using in vivo mouse model and its implication for risk assessment compared with bioaccessibility using in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. caymanchem.com [caymanchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of recombinant fructose-1,6-bisphosphatase gene mutations: evidence of inhibition/activation of FBPase protein by gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fructose-1,6-Bisphosphatase Overexpression in Pancreatic β-Cells Results in Reduced Insulin Secretion: A New Mechanism for Fat-Induced Impairment of β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Central Cavity of Fructose-1,6-bisphosphatase and the Evolution of AMP/Fructose 2,6-bisphosphate Synergism in Eukaryotic Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
FBPase-IN-1 cytotoxicity assessment in cell lines.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing FBPase-IN-1 in cytotoxicity assessments.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the experimental use of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is an allosteric inhibitor of Fructose-1,6-bisphosphatase (FBPase-1), a rate-limiting enzyme in gluconeogenesis. By inhibiting FBPase, this compound can disrupt cellular glucose metabolism, which can be particularly impactful in cancer cells that exhibit metabolic reprogramming, such as the Warburg effect.
-
-
Q2: What is the difference between the enzymatic IC50 and the cytotoxic IC50 of this compound?
-
A2: The enzymatic IC50 (half maximal inhibitory concentration) for this compound is approximately 3.4 µM and refers to the concentration of the inhibitor required to reduce the in vitro activity of the purified FBPase enzyme by 50%.[1][2][3] The cytotoxic IC50 refers to the concentration of the compound that causes 50% cell death in a given cell line over a specific time period. This value can vary significantly between cell lines due to differences in their metabolic dependencies, membrane permeability, and other cellular factors.
-
-
Q3: In which solvent should I dissolve this compound?
-
A3: this compound is soluble in DMSO (Dimethyl sulfoxide).[3] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Q4: How stable is this compound in solution?
Troubleshooting Common Experimental Issues
-
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density, uneven compound distribution, or edge effects in the multi-well plate.
-
Solution: Ensure a homogenous single-cell suspension before seeding. When adding the compound, mix gently by pipetting up and down. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
-
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause: The cell line used may not be sensitive to FBPase inhibition. This could be due to a low reliance on gluconeogenesis or alternative metabolic pathways. Another possibility is that the compound has degraded.
-
Solution: Verify the metabolic profile of your cell line. Consider using a positive control compound known to induce cytotoxicity in your chosen cell line. Also, ensure that the this compound stock solution has been stored correctly and is not expired. You may also test a different cell line known to be sensitive to metabolic inhibitors.
-
-
Issue 3: Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: Different assays measure different cellular parameters. The MTT assay measures metabolic activity, which can sometimes be affected without immediate cell death. The LDH assay measures membrane integrity, indicating necrosis or late apoptosis.
-
Solution: This is not necessarily an error. The differing results can provide insights into the mechanism of cell death. For example, a decrease in the MTT signal without a significant increase in LDH release might suggest that this compound is causing metabolic arrest or apoptosis rather than necrosis. It is recommended to use multiple assays to get a comprehensive understanding of the cytotoxic effects.
-
Data Presentation
Table 1: Inhibitory and Cytotoxic Concentrations of this compound and Related Compounds
| Compound/Inhibitor | Assay Type | Cell Line/Target | IC50 Value | Reference |
| This compound | Enzymatic Inhibition | Human FBPase-1 | 3.4 µM | [1][2][3] |
| This compound | Glucose Production | Rat Hepatoma Cells | 6.6 µM | [1][5] |
Note: Specific cytotoxic IC50 values for this compound in A549, MCF-7, HepG2, and HCT116 cells are not available in the currently referenced literature. The data for related compounds can offer an estimate of the potential cytotoxic range.
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from cells with damaged plasma membranes, an indicator of necrosis or late-stage apoptosis.
-
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and include appropriate controls (vehicle control, untreated control, and a maximum LDH release control).
-
Incubate for the desired time.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance of the maximum LDH release control.
-
Signaling Pathways and Experimental Workflows
FBPase Signaling Pathway and Inhibition by this compound
FBPase-1 is a key enzyme in the gluconeogenesis pathway, catalyzing the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate. In many cancer cells, glycolysis is upregulated (the Warburg effect), while gluconeogenesis is suppressed. This compound allosterically inhibits FBPase-1, further disrupting glucose homeostasis which can lead to reduced cell proliferation and potentially apoptosis in cancer cells that are highly dependent on glucose metabolism.
Caption: FBPase signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound on a panel of cell lines.
Caption: A typical experimental workflow for assessing this compound cytotoxicity.
References
Interpreting Unexpected Results with FBPase-IN-1: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using FBPase-IN-1, a potent inhibitor of Fructose-1,6-bisphosphatase (FBPase).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis.[1][2] It exerts its inhibitory effect by modifying the C128 site of FBPase, which in turn regulates an allosteric pathway involving residues N125, S124, and S123, ultimately affecting the enzyme's catalytic activity.[2] By inhibiting FBPase, this compound blocks the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, thereby suppressing glucose production.[3][4]
Q2: What are the known downstream effects of FBPase inhibition by this compound?
A2: Inhibition of FBPase by this compound is expected to lead to a decrease in gluconeogenesis and an increase in glycolysis.[5] This can result in reduced blood glucose levels.[2] In cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), inhibition of FBPase can suppress tumor growth and migration.[3][6] Furthermore, FBPase has been shown to interact with and inhibit the activity of hypoxia-inducible factor 1α (HIF-1α), a key regulator of glycolysis and angiogenesis.[3][6] Therefore, inhibiting FBPase may lead to increased HIF-1α activity.
Q3: Are there different isoforms of FBPase? Does this compound inhibit all of them?
A3: In mammals, there are two main isoforms of FBPase: FBP1 (liver isoform) and FBP2 (muscle isoform).[2] The available literature on this compound does not specify its selectivity for these isoforms. Researchers should consider the possibility of isoform-specific effects in their experimental system.
Troubleshooting Guide for Unexpected Results
Issue 1: No significant change in cellular glucose metabolism after treatment with this compound.
Possible Cause 1: Low FBPase expression in the experimental model.
-
Explanation: The effect of an FBPase inhibitor will be minimal in cells with inherently low levels of FBPase expression. Some cancer cell types downregulate FBPase to promote the Warburg effect.[3][7]
-
Troubleshooting Steps:
-
Verify FBPase Expression: Perform Western blotting or qPCR to determine the baseline expression level of FBPase in your cell line or tissue model.
-
Select Appropriate Model: If FBPase expression is low, consider using a different cell line known to have higher FBPase expression or genetically engineering your current model to overexpress FBPase.
-
Possible Cause 2: Compensatory metabolic pathways are activated.
-
Explanation: Cells can adapt to the inhibition of one metabolic pathway by upregulating others. For example, cells might increase their reliance on glutaminolysis or fatty acid oxidation for energy production.
-
Troubleshooting Steps:
-
Metabolomics Analysis: Perform untargeted or targeted metabolomics to identify changes in key metabolic pathways.
-
Inhibit Compensatory Pathways: Use additional inhibitors to block potentially upregulated pathways to unmask the effect of this compound.
-
Issue 2: Unexpected changes in cell proliferation or viability.
Possible Cause 1: Off-target effects of this compound.
-
Explanation: While this compound is designed to be a specific FBPase inhibitor, the possibility of off-target effects cannot be entirely ruled out without comprehensive screening.
-
Troubleshooting Steps:
-
Use a Structurally Different FBPase Inhibitor: Compare the effects of this compound with another FBPase inhibitor that has a different chemical structure, such as MB05032.[2] Consistent results with different inhibitors would suggest the observed phenotype is due to FBPase inhibition.
-
Possible Cause 2: FBPase has non-canonical functions in the experimental context.
-
Explanation: FBPase has been shown to have functions beyond its role in gluconeogenesis. For example, it can act as a transcriptional regulator and can influence processes like epithelial-mesenchymal transition (EMT).[3] The observed effects on cell proliferation or viability might be due to the inhibition of these non-metabolic functions.
-
Troubleshooting Steps:
-
Investigate Non-Canonical Pathways: Examine markers of pathways known to be influenced by FBPase, such as EMT markers (e.g., Snail, Slug) or HIF-1α and its target genes.[3]
-
Nuclear/Cytoplasmic Fractionation: Perform subcellular fractionation followed by Western blotting to determine if this compound treatment affects the localization of FBPase, which can be indicative of its non-canonical roles.
-
Issue 3: Inconsistent results between different experimental setups.
Possible Cause 1: Differences in cell culture media composition.
-
Explanation: The metabolic state of cells is highly dependent on the availability of nutrients in the culture medium. For example, the effect of an FBPase inhibitor might be more pronounced in glucose-deprived conditions.
-
Troubleshooting Steps:
-
Standardize Media Conditions: Ensure that the same media formulation (including glucose and glutamine concentrations) is used across all experiments.
-
Test Different Nutrient Conditions: Intentionally vary the glucose and glutamine concentrations in the media to understand how nutrient availability influences the cellular response to this compound.
-
Possible Cause 2: Cell density and confluency.
-
Explanation: Cell density can significantly impact cellular metabolism and signaling. Highly confluent cultures may experience nutrient limitations and hypoxia, which can alter their response to metabolic inhibitors.
-
Troubleshooting Steps:
-
Control for Cell Density: Seed cells at a consistent density for all experiments and harvest them at a similar level of confluency.
-
Monitor Hypoxia: If high cell densities are used, check for the induction of hypoxia markers like HIF-1α.
-
Quantitative Data Summary
| Inhibitor | Target | IC50 | Cell Line/System | Reference |
| This compound | FBPase | 0.22 µM | Not specified | [2] |
| MB05032 | FBPase (AMP binding site) | 16 nM | Not specified | [2] |
| FBPase-IN-2 (HS36) | FBPase (covalent) | 0.15 µM | Not specified | [2] |
| FBPase-IN-3 | FBPase | 2.08 µM | Not specified | [2] |
| FBPase-IN-4 | FBPase | Ki = 1.78 µM | Not specified | [2] |
Experimental Protocols
Western Blotting for FBPase Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FBPase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Metabolite Extraction and Analysis
-
Quenching and Extraction: Quickly quench metabolic activity by washing cells with ice-cold saline and then extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the extract to pellet cell debris and collect the supernatant. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in an appropriate solvent and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for targeted or untargeted metabolomics.
Visualizations
Caption: Opposing regulation of Glycolysis and Gluconeogenesis by key allosteric effectors.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Non-canonical roles of FBPase beyond its enzymatic function in gluconeogenesis.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FBPase is an emerging novel approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose-1,6-bisphosphatase 1 suppresses PPARα-mediated gene transcription and non-small-cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FBPase-IN-1 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FBPase-IN-1. Our goal is to help you optimize your dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in the gluconeogenesis pathway. It is under investigation for its potential in managing Type 2 Diabetes.[1] this compound exerts its inhibitory effect by modifying the C128 residue of FBPase, which in turn regulates the N125-S124-S123 allosteric pathway, ultimately affecting the enzyme's catalytic activity.[1]
Q2: What is the reported IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 0.22 μM.[1] It is important to note that IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, buffer composition, and the assay technology used.
Q3: What are the key regulatory points of the FBPase signaling pathway?
A3: FBPase is a critical control point in gluconeogenesis.[2][3] Its activity is allosterically inhibited by adenosine monophosphate (AMP) and fructose-2,6-bisphosphate.[2][4] High levels of AMP signal a low energy state in the cell, which halts the energy-consuming process of gluconeogenesis. Fructose-2,6-bisphosphate is a powerful allosteric regulator that reciprocally controls glycolysis and gluconeogenesis.[5]
Quantitative Data Summary
For easy comparison, the following table summarizes the IC50 values of this compound and other common FBPase inhibitors.
| Inhibitor | IC50 Value (μM) | Mechanism of Action |
| This compound | 0.22 | Covalent modification of C128, allosteric regulation [1] |
| FBPase-IN-2 (HS36) | 0.15 | Covalent inhibitor |
| FBPase-IN-3 | 2.08 | Not specified |
| FBPase-1 inhibitor-1 | 3.4 | Allosteric inhibitor, competes at the AMP binding site[6] |
| MB05032 | 0.016 | Targets the AMP binding site[1] |
Experimental Protocols
A detailed protocol for determining the dose-response curve of this compound using a coupled-enzyme colorimetric assay is provided below. This is a common method for measuring FBPase activity.
Protocol: FBPase Inhibition Assay (Colorimetric)
1. Principle: FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P) and inorganic phosphate. The production of F6P is coupled to the reduction of a chromogenic substrate by ancillary enzymes, leading to a color change that can be measured spectrophotometrically. The rate of color development is proportional to FBPase activity.
2. Materials:
-
Recombinant human FBPase
-
Fructose-1,6-bisphosphate (FBP) substrate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.2 mM EDTA)
-
Coupling enzymes (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)
-
NADP+
-
Chromogenic substrate (e.g., WST-1 or MTT)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would be from 0.01 µM to 100 µM to cover the expected IC50. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Prepare reaction mixture: Prepare a master mix containing the assay buffer, coupling enzymes, NADP+, and the chromogenic substrate.
-
Enzyme and inhibitor pre-incubation: Add a defined amount of FBPase to each well of the 96-well plate. Then, add the different concentrations of this compound or the vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Start the enzymatic reaction by adding the FBP substrate to all wells.
-
Kinetic measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the data by expressing the reaction rates as a percentage of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
Problem: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette to add reagents simultaneously. |
| Inconsistent mixing | Ensure thorough mixing of reagents in each well by gently tapping the plate or using a plate shaker. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Cell clumping (for cell-based assays) | Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. |
Problem: The dose-response curve does not reach 100% inhibition.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration too low | Extend the concentration range of this compound to higher values. |
| Inhibitor insolubility | Check the solubility of this compound in the assay buffer. If necessary, use a different solvent or a lower final solvent concentration. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%. |
| Assay interference | The inhibitor might interfere with the detection system (e.g., absorbance or fluorescence). Run a control experiment without the enzyme to check for any direct effect of the inhibitor on the assay components. |
Problem: The dose-response curve is flat or shows a non-sigmoidal shape.
| Possible Cause | Troubleshooting Step |
| Inactive inhibitor | Verify the integrity and purity of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Incorrect assay conditions | Optimize enzyme and substrate concentrations. Ensure the reaction is in the linear range. |
| Inappropriate incubation times | Optimize the pre-incubation time of the inhibitor with the enzyme and the reaction time. |
Visualizations
Caption: FBPase in the context of glycolysis and gluconeogenesis.
Caption: A typical experimental workflow for an FBPase inhibition assay.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
Validation & Comparative
FBPase-IN-1 in Focus: A Comparative Analysis of Fructose-1,6-Bisphosphatase Inhibitors
A detailed examination of FBPase-IN-1 against other synthetic and natural inhibitors of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis, reveals a landscape of diverse chemical scaffolds, potencies, and modes of action. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in navigating the available inhibitors for preclinical research in type 2 diabetes and other metabolic disorders.
Fructose-1,6-bisphosphatase (FBPase) plays a pivotal role in hepatic glucose production, making it an attractive therapeutic target for metabolic diseases characterized by excessive gluconeogenesis.[1][2] The inhibition of FBPase is a promising strategy to lower blood glucose levels.[3][4] This has led to the development of numerous inhibitors, including this compound, each with distinct biochemical and pharmacological properties.
Quantitative Comparison of FBPase Inhibitors
The inhibitory potency of various compounds against FBPase is a critical parameter for their evaluation. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify this activity. A lower value for both indicates a more potent inhibitor.
| Inhibitor | IC50 (µM) | Ki (µM) | Target Species/Enzyme | Binding Site | Notes |
| This compound | 0.22[5] | Not Reported | Not Specified | Allosteric (C128 site)[5] | Modifies the C128 site, regulating an allosteric pathway.[5] |
| FBPase-IN-2 | 0.15[5] | Not Reported | Not Specified | Covalent Inhibitor | Reduces glucose production in hepatocytes.[5] |
| FBPase-IN-3 | 2.08[5] | Not Reported | Not Specified | Not Specified | Potent inhibitor of gluconeogenesis.[5] |
| FBPase-IN-4 | Not Reported | 1.78[5] | Not Specified | Not Specified | Marketed for type 2 diabetes research.[5] |
| MB05032 | 0.016[5] | Not Reported | Human Liver FBPase | Allosteric (AMP site)[5] | A potent and specific gluconeogenesis inhibitor.[5] |
| FBPase-1 inhibitor-1 | 3.4[6] | 1.1[6] | Human FBPase-1 | Allosteric (AMP site)[6] | A cell-permeable benzoxazolo-sulfonamide compound.[6] |
| AMP (natural inhibitor) | ~1.3 - 9.7[7] | Not Reported | Pig Kidney & Human Liver FBPase | Allosteric[7] | Natural allosteric inhibitor.[7] |
| Achyrofuran Analog 15 | 1.5 (pig kidney), 8.1 (human liver)[7] | Not Reported | Pig Kidney & Human Liver FBPase | Allosteric (competes with AMP)[7] | Derived from a natural product scaffold.[7] |
| Achyrofuran Analog 16 | 5.0 (pig kidney), 6.0 (human liver)[7] | Not Reported | Pig Kidney & Human Liver FBPase | Allosteric (competes with AMP)[7] | Derived from a natural product scaffold.[7] |
Experimental Methodologies
A thorough understanding of the experimental conditions is crucial for the interpretation and replication of inhibitor performance data.
Determination of FBPase Activity and Inhibitor Potency (IC50)
A widely used method for assessing FBPase activity and the potency of its inhibitors is the coupled-enzyme assay .[5][7]
Principle: The activity of FBPase is determined by measuring the rate of production of its product, fructose-6-phosphate (F6P). This is achieved by coupling the FBPase reaction to subsequent enzymatic reactions that result in a measurable change in absorbance or fluorescence. A common coupling system involves phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH). PGI converts F6P to glucose-6-phosphate (G6P), which is then oxidized by G6PDH, leading to the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm.
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 0.2 M Tris-acetate, pH 7.5) containing:
-
Magnesium chloride (MgCl2, e.g., 4 mM) and ammonium sulfate ((NH4)2SO4, e.g., 4 mM) as cofactors.[7]
-
EDTA (e.g., 0.1 mM).[7]
-
NADP+ (e.g., 0.2 mM).[7]
-
Phosphoglucose isomerase (e.g., 1.4 units).[7]
-
Glucose-6-phosphate dehydrogenase (e.g., 0.5 units).[7]
-
A known concentration of the FBPase enzyme (e.g., 9 ng).[7]
-
Varying concentrations of the inhibitor (or vehicle control).
-
-
Incubation: The reaction mixture is pre-incubated at a constant temperature (e.g., 30°C) to allow for temperature equilibration and for the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, fructose-1,6-bisphosphate (FBP) (e.g., 70 µM).[7]
-
Data Acquisition: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is determined relative to the control (no inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizing Key Pathways and Processes
To better understand the context of FBPase inhibition and the experimental approaches used, the following diagrams illustrate the relevant biological pathway and a typical workflow for inhibitor characterization.
Caption: Gluconeogenesis pathway highlighting the role of FBPase.
Caption: Experimental workflow for FBPase inhibitor discovery.
Discussion and Future Perspectives
The landscape of FBPase inhibitors is diverse, with compounds like this compound and its analogs offering promising avenues for research. This compound, with its sub-micromolar IC50, represents a potent inhibitor.[5] Its unique proposed mechanism of modifying the C128 allosteric site distinguishes it from AMP-site binders like MB05032.[5] The covalent nature of FBPase-IN-2 suggests a different approach to achieving sustained inhibition.[5]
MB05032 stands out for its high potency (nanomolar IC50), and its development has progressed to a prodrug form (CS-917) to improve oral bioavailability.[3][4] Natural product-derived inhibitors, such as the achyrofuran analogs, provide novel chemical scaffolds that can be further optimized.[7]
For a comprehensive evaluation, further studies are warranted. Determining the Ki values for the FBPase-IN series would provide a more direct comparison of their binding affinities. Moreover, detailed selectivity profiling against a panel of other phosphatases and nucleotide-binding enzymes is crucial to assess their potential for off-target effects and to build a stronger case for their therapeutic potential. Understanding the structure-activity relationships within the FBPase-IN series will also be vital for the rational design of next-generation inhibitors with improved potency and selectivity.
References
- 1. Fructose-1,6-bisphosphatase (FBPase) is involved in heterotrophic growth and glycogen metabolism in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose-1,6-bisphosphatase inhibitors: A new valid approach for management of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Selective Inhibitors of Class II Microbial Fructose Bis-phosphate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FBPase-IN-1 and Metformin: Mechanisms of Action in Gluconeogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies for type 2 diabetes, the reduction of hepatic gluconeogenesis remains a cornerstone of glycemic control. This guide provides a detailed, objective comparison of two agents that achieve this effect through distinct mechanisms: FBPase-IN-1, a representative direct inhibitor of Fructose-1,6-bisphosphatase (FBPase), and metformin, a widely prescribed biguanide with a more complex, indirect mode of action. This analysis is supported by experimental data, detailed methodologies, and visual representations of the signaling pathways involved.
At a Glance: this compound vs. Metformin
| Feature | This compound (represented by MB05032) | Metformin |
| Primary Target | Fructose-1,6-bisphosphatase (FBPase) | Mitochondrial Respiratory Chain Complex I |
| Mechanism of Action | Direct, allosteric inhibition of FBPase | Indirect inhibition of FBPase via increased AMP/ATP ratio |
| Potency (IC50) | 16 nM for FBPase[1] | Not directly applicable to FBPase; therapeutic plasma concentrations are 10-40 µM. |
| Effect on Hepatic Glucose Production (HGP) | Maximal inhibition of ~80% in vivo.[2] | Reduction of >60% in euglycemic clamp studies. |
| Effect on Cellular Energy Status (AMP/ATP ratio) | Not a primary mechanism; may occur downstream of glycolysis stimulation.[3] | Increases the AMP/ATP ratio in hepatocytes.[4][5][6] |
| Key Signaling Intermediates | Direct binding to FBPase | Increased AMP, activation of AMP-activated protein kinase (AMPK)[7][8] |
Delving into the Mechanisms of Action
This compound and metformin both ultimately lead to a reduction in the liver's production of glucose, a critical factor in managing hyperglycemia. However, the paths they take to achieve this are fundamentally different.
This compound: A Direct Approach to Gluconeogenesis Inhibition
This compound is a conceptual representative of a class of potent and selective inhibitors that directly target Fructose-1,6-bisphosphatase (FBPase). FBPase is a rate-limiting enzyme in the gluconeogenic pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. By directly binding to and inhibiting this enzyme, this compound effectively creates a bottleneck in the glucose production line.[9][10]
The mechanism is a direct, allosteric inhibition, meaning the inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[9] This direct targeting offers a high degree of specificity for the gluconeogenic pathway.
Metformin: An Indirect, Multi-faceted Regulator
Metformin's mechanism of action is more intricate and has been a subject of extensive research. Its primary effect on gluconeogenesis is now understood to be largely indirect.[8][11] The central event is the inhibition of the mitochondrial respiratory chain, specifically Complex I.[7] This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.[4][5][6]
The elevated AMP levels have two key consequences for gluconeogenesis:
-
Allosteric Inhibition of FBPase: AMP is a natural allosteric inhibitor of FBPase. The metformin-induced increase in AMP concentration enhances this natural braking mechanism on the enzyme.[12]
-
Activation of AMPK: The rise in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8] Activated AMPK phosphorylates various downstream targets that contribute to the suppression of gluconeogenesis.
It is this upstream effect on cellular energy metabolism that distinguishes metformin's action from that of direct FBPase inhibitors.
Visualizing the Signaling Pathways
To further elucidate the distinct mechanisms of this compound and metformin, the following diagrams, generated using the DOT language, illustrate their respective signaling pathways leading to the inhibition of hepatic gluconeogenesis.
Supporting Experimental Data and Protocols
The following sections provide an overview of the key experimental data supporting the mechanisms of action and the detailed protocols for the assays used to generate this data.
Quantitative Data Summary
| Parameter | This compound (MB05032) | Metformin | Supporting Evidence |
| FBPase Inhibition (IC50) | 16 nM | Not directly applicable | [1] |
| Hepatocyte Glucose Production | Full inhibition at 1 µM (MB06322) | Inhibition observed at 20-30 µM | [5] |
| In Vivo Hepatic Gluconeogenesis | ~80% inhibition (MB06322) | >60% reduction | [2] |
| AMP/ATP Ratio in Hepatocytes | No direct effect reported | Dose-dependent increase | [4][5][6] |
Experimental Protocols
This assay measures the enzymatic activity of FBPase by quantifying the production of one of its products, fructose-6-phosphate (F6P).
Principle: FBPase hydrolyzes fructose-1,6-bisphosphate to F6P and inorganic phosphate. The F6P produced is then used in a coupled enzyme reaction that leads to the formation of a colored product, which can be measured spectrophotometrically at 450 nm.
Materials:
-
FBPase Assay Buffer
-
FBPase Substrate (Fructose-1,6-bisphosphate)
-
FBPase Converter Enzyme Mix
-
FBPase Developer
-
F6P Standard
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold FBPase Assay Buffer. Centrifuge to remove insoluble material.
-
Standard Curve Preparation: Prepare a standard curve using the F6P standard to determine the concentration of F6P in the samples.
-
Reaction Setup: Add samples, positive controls, and standards to the wells of the 96-well plate. For each sample, prepare a parallel well for background control (without the FBPase substrate).
-
Reaction Initiation: Prepare a Reaction Mix containing FBPase Assay Buffer, FBPase Converter, and FBPase Developer. Add the Reaction Mix to the sample and standard wells. Add a Background Control Mix (without FBPase Substrate) to the background control wells.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance at 450 nm in kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculation: Calculate the FBPase activity by determining the rate of change in absorbance over time and comparing it to the standard curve.
This assay measures the rate of glucose production from gluconeogenic precursors in primary hepatocytes.
Principle: Primary hepatocytes are incubated in a glucose-free medium containing gluconeogenic substrates (e.g., lactate and pyruvate). The amount of glucose released into the medium over time is quantified.
Materials:
-
Primary hepatocytes
-
Collagen-coated culture plates
-
Glucose-free DMEM
-
Sodium Lactate
-
Sodium Pyruvate
-
Glucose Assay Kit
-
Lysis buffer for protein quantification
Procedure:
-
Cell Culture: Plate primary hepatocytes on collagen-coated plates and allow them to attach.
-
Starvation: Before the assay, starve the cells in a serum-free medium to deplete glycogen stores.
-
Gluconeogenesis Induction: Wash the cells with PBS and then incubate them in a glucose production medium containing sodium lactate and sodium pyruvate. The test compounds (this compound or metformin) are added at this stage.
-
Sample Collection: At various time points, collect aliquots of the culture medium.
-
Glucose Quantification: Measure the glucose concentration in the collected medium using a colorimetric glucose assay kit.
-
Normalization: After the experiment, lyse the cells and measure the total protein content in each well to normalize the glucose production data.
-
Calculation: The rate of glucose production is calculated as the amount of glucose produced per unit of protein per unit of time.
Conclusion
This compound and metformin represent two distinct and effective strategies for inhibiting hepatic gluconeogenesis. This compound, as a direct inhibitor of a key gluconeogenic enzyme, offers a highly targeted approach. In contrast, metformin's broader mechanism, initiated by the inhibition of mitochondrial respiration, leads to a cascade of metabolic changes that collectively suppress glucose production. Understanding these fundamental differences in their mechanisms of action is crucial for the rational design and development of novel antihyperglycemic agents and for optimizing their use in therapeutic settings. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other compounds targeting hepatic glucose metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fructose-1,6-bisphosphatase regulates glucose-stimulated insulin secretion of mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Metformin reduces liver glucose production by inhibition of fructose-1-6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to FBPase-IN-1 Specificity Against Fructose-1,6-Bisphosphatase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FBPase-IN-1 and other fructose-1,6-bisphosphatase (FBPase) inhibitors, with a focus on their specificity against the two main isoforms, FBPase1 and FBPase2. The information is compiled from publicly available experimental data.
Introduction to FBPase Isoforms
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis. In mammals, two main isoforms exist, encoded by separate genes:
-
FBPase1 (Liver isoform): Predominantly found in the liver and kidneys, it plays a crucial role in maintaining glucose homeostasis by catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a rate-limiting step in the synthesis of glucose.[1]
-
FBPase2 (Muscle isoform): While initially identified in muscle, FBPase2 is more ubiquitously expressed and has been found in various tissues, including adipose and intestinal tissues.[1] Its physiological role is less defined than that of FBPase1 but is thought to be involved in fine-tuning gluconeogenesis, fructose metabolism, and potentially lipogenesis.[1]
Given their distinct tissue distribution and potential differences in physiological roles, the isoform selectivity of FBPase inhibitors is a critical parameter for therapeutic development.
Quantitative Comparison of FBPase Inhibitors
The following table summarizes the available inhibitory activity data for this compound and other selected FBPase inhibitors. It is important to note that the specific isoform tested for this compound is not explicitly stated in the available literature.
| Inhibitor | Target FBPase Isoform(s) | IC50 / Ki | Inhibitor Type | Mechanism of Action | Reference |
| This compound | FBPase (isoform not specified) | IC50: 0.22 µM | Covalent, Irreversible | Modifies the C128 site, affecting the allosteric pathway and catalytic activity.[2] | [2] |
| MB05032 | Human Liver FBPase (FBPase1) | IC50: 16 nM | Allosteric | AMP mimetic that targets the AMP binding site. | |
| Human Muscle FBPase (FBPase2) | IC50: 29 nM | ||||
| FBPase-1 inhibitor-1 | FBPase-1 | IC50: 3.4 µM | Allosteric | Not specified | |
| FBPase-IN-2 | FBPase (isoform not specified) | IC50: 0.15 µM | Covalent | Not specified | |
| FBPase-IN-3 | FBPase (isoform not specified) | IC50: 2.08 µM | Not specified | Not specified | |
| FBPase-IN-4 | FBPase (isoform not specified) | Ki: 1.78 µM | Not specified | Not specified | |
| Managlinat dialanetil (MB06322) | FBPase (isoform not specified) | Prodrug of an FBPase inhibitor | Orally bioavailable | Not specified |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.
Experimental Protocols
In Vitro FBPase Activity Assay (Coupled Enzyme Assay)
A standard and widely used method to determine the enzymatic activity of FBPase and the potency of its inhibitors is a coupled enzyme assay. This spectrophotometric method indirectly measures the product of the FBPase reaction.
Principle:
-
FBPase catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate.
-
Phosphoglucose isomerase (PGI) then converts fructose-6-phosphate to glucose-6-phosphate.
-
Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH.
-
The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the FBPase activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM EDTA
-
Fructose-1,6-bisphosphate (substrate)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
FBPase enzyme (recombinant human FBPase1 or FBPase2)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP+, PGI, and G6PDH in a 96-well plate or cuvette.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FBPase enzyme.
-
Immediately start monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathways of FBPase Isoforms
Caption: FBPase Isoform Signaling Pathways
Experimental Workflow for FBPase Inhibitor Specificity
Caption: FBPase Inhibitor Specificity Workflow
References
Comparative Analysis of FBPase-IN-1: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of FBPase-IN-1, a known inhibitor of Fructose-1,6-bisphosphatase (FBPase). This document outlines its performance in relation to other FBPase inhibitors and presents supporting experimental data to inform research and development decisions.
Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] Its role in glucose homeostasis has made it an attractive target for the development of therapeutics for type 2 diabetes.[2][3] this compound is a small molecule inhibitor of FBPase. This guide will compare its activity with the natural allosteric inhibitor AMP and another well-characterized synthetic inhibitor, MB05032 (the active metabolite of the prodrug CS-917).
Performance Comparison of FBPase Inhibitors
The inhibitory potency of this compound and other reference compounds against FBPase is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | FBPase-1 | 3.4 - 4.0 | [4] |
| MB05032 | Human Liver FBPase | 0.016 (16 nM) | [5][6] |
| AMP (natural inhibitor) | Human Liver FBPase | 1.0 - 3.3 | [5][6] |
| Compound 15 | Pig Kidney FBPase | 1.5 | [7] |
| Compound 15 | Human Liver FBPase | 8.1 | [7] |
| Compound 16 | Pig Kidney FBPase | 5.0 | [7] |
| Compound 16 | Human Liver FBPase | 6.0 | [7] |
Key Observations:
-
MB05032 is a significantly more potent inhibitor of FBPase than this compound and the natural inhibitor AMP.[4][5][6]
-
The potency of this compound is comparable to that of the natural inhibitor AMP.[4]
-
Compounds 15 and 16, derived from a natural product scaffold, exhibit inhibitory activity in the low micromolar range, similar to this compound.[7]
Cross-Reactivity and Selectivity
MB05032, the active form of the clinical candidate CS-917, has been reported to exhibit high specificity for FBPase.[5] This high specificity is attributed to its unique chemical structure, which mimics AMP but lacks the structural features common to other nucleotide-binding sites.[5] The absence of significant off-target effects is a crucial factor for the therapeutic potential of any FBPase inhibitor.
Signaling Pathway and Experimental Workflow
To visualize the context of FBPase inhibition and the methods used for its characterization, the following diagrams are provided.
Caption: FBPase in the Gluconeogenesis Pathway and its Inhibition.
References
- 1. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose-1,6-bisphosphatase inhibitors: A new valid approach for management of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pnas.org [pnas.org]
- 6. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FBPase-IN-1 and MB05032: Potent Inhibitors of Fructose-1,6-bisphosphatase
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, making it a key therapeutic target for metabolic diseases, particularly type 2 diabetes. Inhibition of FBPase can reduce excessive hepatic glucose production. This guide provides a detailed head-to-head comparison of two prominent FBPase inhibitors: FBPase-IN-1 and MB05032.
At a Glance: Key Performance Indicators
| Feature | This compound | MB05032 |
| IC50 (Human FBPase) | 0.22 µM[1] | 16 nM[1] |
| Mechanism of Action | Allosteric inhibitor, modifies the C128 site and regulates the N125-S124-S123 allosteric pathway[1]. | Allosteric inhibitor, acts as an AMP mimetic, binding to the AMP allosteric site[2]. |
| Kinetics | Not explicitly reported | Noncompetitive with respect to Fructose-1,6-bisphosphate. |
| In Vivo Efficacy | Reduces blood glucose levels and ameliorates glucose tolerance (details not extensively reported)[1]. | Prodrug (MB06322/CS-917) demonstrates dose-dependent reduction of plasma glucose levels in Zucker diabetic fatty (ZDF) rats[3][4]. |
| Selectivity | Data not extensively available. | High specificity for FBPase; inactive against glycogen phosphorylase and AMP-activated protein kinase (AMPK)[3]. |
Mechanism of Action
Both this compound and MB05032 are allosteric inhibitors of FBPase, meaning they bind to a site on the enzyme distinct from the active site to modulate its activity.
This compound exerts its inhibitory effect by modifying the cysteine residue at position 128 (C128) and regulating the N125-S124-S123 allosteric pathway, which in turn affects the enzyme's catalytic activity[1].
MB05032 functions as a potent AMP mimetic. It binds to the allosteric site where the natural regulator AMP binds, inducing a conformational change that inhibits the enzyme[2]. It exhibits noncompetitive kinetics with respect to the substrate, fructose-1,6-bisphosphate.
In Vitro and In Vivo Efficacy
This compound
This compound has been shown to be a potent inhibitor of FBPase with an IC50 of 0.22 µM[1]. Studies indicate that it can reduce blood glucose levels and improve glucose tolerance, suggesting its potential as a therapeutic agent for type 2 diabetes[1]. However, detailed public data on its in vivo efficacy, pharmacokinetics, and pharmacodynamics are limited.
MB05032
MB05032 is a highly potent inhibitor of human liver FBPase, with an IC50 of 16 nM[1]. Due to its hydrophilic nature, the bisamidate prodrug, MB06322 (also known as CS-917) , was developed to enhance oral bioavailability[2][3].
In preclinical studies, oral administration of MB06322 to Zucker diabetic fatty (ZDF) rats resulted in:
-
A dose-dependent decrease in plasma glucose levels[3].
-
Inhibition of gluconeogenesis by up to 70% and a 46% reduction in overall endogenous glucose production with a single dose[5].
-
Delayed development of hyperglycemia and preservation of pancreatic function with chronic treatment[5].
-
Improved glucose tolerance[6].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating FBPase inhibitors.
Caption: The role of FBPase in the gluconeogenesis pathway and its inhibition by this compound and MB05032.
Caption: A general experimental workflow for the preclinical evaluation of FBPase inhibitors.
Experimental Protocols
FBPase Inhibition Assay (for IC50 Determination)
This assay spectrophotometrically measures FBPase activity. The production of fructose-6-phosphate is coupled to the reduction of NADP+, which can be monitored at 340 nm.
Materials:
-
Purified recombinant human FBPase
-
Assay buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 0.5 mM EGTA, and 2.5 mM dithiothreitol
-
Coupling enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase
-
Substrate: Fructose-1,6-bisphosphate
-
Cofactor: NADP+
-
Inhibitors: this compound or MB05032
Procedure:
-
Prepare a reaction mixture containing the assay buffer, coupling enzymes, and NADP+.
-
Add varying concentrations of the inhibitor (this compound or MB05032) to the reaction mixture.
-
Initiate the reaction by adding the FBPase enzyme and incubate for a set period at a controlled temperature (e.g., 37°C).
-
Start the measurement by adding the substrate, fructose-1,6-bisphosphate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Hepatocyte Glucose Production Assay
This assay measures the rate of gluconeogenesis in primary hepatocytes.
Materials:
-
Primary hepatocytes (e.g., from rat or human)
-
DMEM (glucose-free)
-
Gluconeogenic substrates: Sodium lactate and sodium pyruvate
-
Inhibitors: this compound or the prodrug of MB05032 (MB06322)
-
Glucose assay kit
Procedure:
-
Isolate and culture primary hepatocytes.
-
Wash the cells and incubate them in glucose-free DMEM supplemented with sodium lactate and sodium pyruvate.
-
Treat the cells with varying concentrations of the inhibitor.
-
After a defined incubation period, collect the culture medium.
-
Measure the glucose concentration in the medium using a glucose assay kit.
-
Normalize the glucose production to the total protein content of the cells.
-
Calculate the percent inhibition of glucose production at each inhibitor concentration to determine the EC50 value.
Conclusion
Both this compound and MB05032 are potent allosteric inhibitors of FBPase with therapeutic potential for type 2 diabetes. MB05032 demonstrates superior potency in vitro and has been more extensively characterized in preclinical in vivo models through its prodrug, MB06322. While this compound also shows promise, further detailed studies on its in vivo efficacy, selectivity, and pharmacokinetic profile are needed for a more comprehensive comparison. The distinct mechanisms of action of these two inhibitors may offer different therapeutic advantages and warrant further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 5. 4.10. Fructose 1,6-bisphosphatase Inhibition Assay [bio-protocol.org]
- 6. Fructose-1,6-Bisphosphatase Overexpression in Pancreatic β-Cells Results in Reduced Insulin Secretion: A New Mechanism for Fat-Induced Impairment of β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FBPase-IN-1 and Leading Anti-Diabetic Compounds in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the novel anti-diabetic candidate, FBPase-IN-1, against established therapeutic agents: metformin, sitagliptin, dapagliflozin, and semaglutide. The data presented is derived from preclinical studies in Zucker Diabetic Fatty (ZDF) rats, a widely used animal model for type 2 diabetes.
Executive Summary
Fructose-1,6-bisphosphatase (FBPase) has emerged as a promising target for the treatment of type 2 diabetes due to its critical role in gluconeogenesis. This compound, a potent inhibitor of this enzyme, has demonstrated significant glucose-lowering effects in preclinical models. This guide contextualizes the efficacy of this compound by comparing its performance with standard-of-care anti-diabetic drugs, offering a valuable resource for researchers in the field of metabolic diseases.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound and comparator compounds on key diabetic parameters in ZDF rats. It is important to note that these data are compiled from separate studies and do not represent a head-to-head comparison. Experimental conditions such as drug dosage, duration of treatment, and the age of the animals may vary between studies.
| Compound Class | Compound | Animal Model | Key Efficacy Findings |
| FBPase Inhibitor | This compound (MB06322) | Zucker Diabetic Fatty (ZDF) rats | - Acutely inhibited gluconeogenesis by 70% and endogenous glucose production by 46%[1]. - A single dose reduced blood glucose by >200 mg/dl in fasting male ZDF rats[1]. |
| Biguanide | Metformin | Zucker Diabetic Fatty (ZDF) rats | - Prevented hyperglycemia at 12 weeks of age[1]. - Significantly reduced triglyceride and free fatty acid levels[1]. - Improved glucose-stimulated insulin secretion[1]. |
| DPP-4 Inhibitor | Sitagliptin | Zucker Diabetic Fatty (ZDF) rats | - After 6 weeks of treatment, significantly improved glycemic control and reduced HbA1c[2]. - Prevented insulinopenia and reduced triglyceride levels[2][3]. |
| SGLT2 Inhibitor | Dapagliflozin | Zucker Diabetic Fatty (ZDF) rats | - Single oral doses (0.1 to 1.0 mg/kg) reduced hyperglycemia[4][5]. - Once-daily treatment for 2 weeks significantly lowered fasting and fed glucose levels[4][5]. |
| GLP-1 Receptor Agonist | Semaglutide | Zucker Diabetic Fatty (ZDF) rats | - In combination with icovamenib, lowered fasting blood glucose by 60% and glucose OGTT AUC by 50%[6]. - Greater HbA1c decline of >1% by Day 28 and >2% by Day 39[6]. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rats
The Oral Glucose Tolerance Test is a standard procedure to assess glucose metabolism.
-
Animal Preparation: Rats are fasted overnight (approximately 12-16 hours) with free access to water[7].
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage[8][9].
-
Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels[7][10].
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine glucose tolerance.
HbA1c Measurement in Rats
Glycated hemoglobin (HbA1c) is a key indicator of long-term glycemic control.
-
Blood Collection: A whole blood sample is collected from the rats.
-
Measurement Methods: HbA1c levels in rats can be determined using various methods, including:
-
High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying glycated hemoglobin from non-glycated hemoglobin[11][12][13].
-
ELISA Kits: Commercially available ELISA kits provide a quantitative measurement of HbA1c in rat blood samples[14].
-
Point-of-Care Analyzers: Some studies have utilized portable analyzers for rapid HbA1c measurement in rodent models[15].
-
-
Data Interpretation: HbA1c levels are expressed as a percentage of total hemoglobin and reflect the average blood glucose concentration over the preceding weeks.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Mechanisms of action for this compound and comparator anti-diabetic drugs.
Caption: General experimental workflow for in vivo anti-diabetic efficacy studies.
References
- 1. Prevention of hyperglycemia in the Zucker diabetic fatty rat by treatment with metformin or troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diabetic Nephropathy Amelioration by a Low-Dose Sitagliptin in an Animal Model of Type 2 Diabetes (Zucker Diabetic Fatty Rat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sitagliptin prevents aggravation of endocrine and exocrine pancreatic damage in the Zucker Diabetic Fatty rat - focus on amelioration of metabolic profile and tissue cytoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dapagliflozin, a selective SGLT2 inhibitor, improves glucose homeostasis in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Diabetes Drug Trial Shows 55% C-Peptide Boost, Enhanced GLP-1 Results | BMEA Stock News [stocktitan.net]
- 7. mmpc.org [mmpc.org]
- 8. Oral-glucose-tolerance test [bio-protocol.org]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. e-jarb.org [e-jarb.org]
- 11. Simple method for determination of A1c-type glycated hemoglobin(s) in rats using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of glycated hemoglobins in the rat: comparison between two different chromatographic methods and application in experimental diabetology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in glycated haemoglobin levels in diabetic rats measured with an automatic affinity HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
- 15. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of FBPase-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of FBPase-IN-1, a potent inhibitor of Fructose-1,6-bisphosphatase (FBPase), against other known FBPase inhibitors. This document synthesizes available preclinical and clinical data to objectively evaluate its therapeutic potential, primarily in the context of type 2 diabetes.
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, the metabolic process that generates glucose from non-carbohydrate sources. Its inhibition is a promising strategy for managing conditions characterized by excessive hepatic glucose production, such as type 2 diabetes. This guide will delve into the specifics of this compound and compare its profile with the well-characterized inhibitor CS-917 (also known as MB06322) and the widely used anti-diabetic drug, Metformin, which also exhibits FBPase inhibitory activity.
Comparative Analysis of FBPase Inhibitors
The following table summarizes the key characteristics of this compound, CS-917 (MB06322), and Metformin based on available data.
| Feature | This compound | CS-917 (MB06322) | Metformin |
| IC50 | 0.22 µM[1] | 16 nM (for active form MB05032)[2] | Indirect inhibitor |
| Mechanism of Action | Covalently modifies the C128 site, regulating the N125-S124-S123 allosteric pathway[1] | Allosteric inhibitor targeting the AMP binding site[2] | Primarily inhibits mitochondrial complex I, leading to increased AMP levels which allosterically inhibit FBPase[1][3][4][5][6] |
| Preclinical Efficacy | Reduces blood glucose levels and improves glucose tolerance (in vivo data not specified in publicly available sources)[1] | Dose-dependently inhibits gluconeogenesis by up to 80-85% in Zucker diabetic fatty (ZDF) rats.[7] A single 300 mg/kg dose reduced blood glucose by >200 mg/dl in fasting male ZDF rats.[2][8] Chronic treatment delayed hyperglycemia and preserved pancreatic function in ZDF rats.[2][8] | Reduces hepatic glucose production[1][3][4][5][6] |
| Clinical Trial Outcomes | No publicly available data | Phase 2b trial failed to significantly lower placebo-adjusted HbA1c levels at either 50 mg or 100 mg BID after three months of treatment. | Well-established efficacy in lowering blood glucose and HbA1c in patients with type 2 diabetes. |
In-Depth Look at this compound
Comparative Efficacy of CS-917 (MB06322)
CS-917, a prodrug of the active inhibitor MB05032, has been more extensively studied. Preclinical studies in Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, demonstrated significant dose-dependent inhibition of gluconeogenesis[7]. A single oral dose of 300 mg/kg resulted in a remarkable reduction in blood glucose levels of over 200 mg/dl[2][8]. Furthermore, chronic administration of CS-917 delayed the onset of hyperglycemia and helped preserve pancreatic function in these animals[2][8]. Despite these promising preclinical results, a Phase 2b clinical trial in 392 patients with type 2 diabetes showed that CS-917, at doses of 50 mg and 100 mg twice daily, did not lead to a statistically significant reduction in HbA1c levels compared to placebo over a three-month period. In the same study, metformin demonstrated a significant placebo-adjusted decrease in HbA1c.
Metformin: An Indirect FBPase Inhibitor
Metformin, a cornerstone in the treatment of type 2 diabetes, exerts its glucose-lowering effects in part through the inhibition of FBPase[1][3][4][5][6]. Its primary mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP/ATP ratio. The elevated AMP levels then allosterically inhibit FBPase, thereby reducing hepatic glucose production[1][3][4][5][6].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of FBPase Inhibition.
Caption: Experimental Workflow for Inhibitor Validation.
Experimental Protocols
FBPase Activity Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FBPase.
Principle: The activity of FBPase is measured by quantifying the production of its product, fructose-6-phosphate (F6P). This is typically done using a coupled enzyme assay where F6P is converted to 6-phosphogluconate by phosphoglucose isomerase and glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified FBPase enzyme
-
Fructose-1,6-bisphosphate (substrate)
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
NADP+
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and KCl)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase to each well.
-
Add serial dilutions of the test compound to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known FBPase inhibitor).
-
Initiate the reaction by adding FBPase enzyme to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
-
Start the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model (In Vivo)
Objective: To evaluate the effect of an FBPase inhibitor on glucose tolerance in a diabetic animal model.
Principle: An oral glucose load is administered to fasted animals, and blood glucose levels are monitored over time. An improvement in glucose tolerance is indicated by a smaller increase and/or faster clearance of blood glucose compared to vehicle-treated controls.
Materials:
-
Diabetic animal model (e.g., Zucker diabetic fatty rats or high-fat diet-induced diabetic mice)
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize the animals and house them under standard conditions.
-
Fast the animals overnight (typically 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the test compound or vehicle via oral gavage.
-
After a specific time interval (e.g., 30-60 minutes), administer the glucose solution via oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for both the treatment and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC in the treated group indicates improved glucose tolerance.
Conclusion
This compound presents as a potent in vitro inhibitor of FBPase with a novel mechanism of action. However, the lack of publicly available in vivo data makes a direct and comprehensive comparison of its therapeutic potential with more extensively studied compounds like CS-917 challenging. While CS-917 showed promising preclinical efficacy, its failure to meet the primary endpoint in a Phase 2b clinical trial highlights the complexities of translating preclinical findings to clinical success. Metformin remains a benchmark for oral anti-diabetic therapy, with a multifaceted mechanism that includes the indirect inhibition of FBPase.
For the continued validation of this compound's therapeutic potential, further research is imperative. Future studies should focus on generating robust in vivo data in relevant animal models of diabetes to quantify its glucose-lowering effects, establish a dose-response relationship, and assess its safety profile. A head-to-head comparison with existing FBPase inhibitors and standard-of-care drugs like metformin will be crucial in determining its potential place in the therapeutic landscape. The unique covalent modification mechanism of this compound may offer advantages in terms of duration of action or specificity, which warrants further investigation.
References
- 1. Metformin reduces liver glucose production by inhibition of fructose-1-6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metformin reduces liver glucose production by inhibition of fructose-1-6-bisphosphatase. [sonar.ch]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
A Comparative Guide to FBPase-IN-1 and Other Fructose-1,6-Bisphosphatase Inhibitors for Type 2 Diabetes Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental data available for FBPase-IN-1 and its alternatives as inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis and a therapeutic target for type 2 diabetes.
This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of relevant pathways and workflows to aid in the critical evaluation and replication of experimental findings.
Executive Summary
Fructose-1,6-bisphosphatase (FBPase) plays a crucial role in hepatic glucose production, and its inhibition is a promising strategy for managing hyperglycemia in type 2 diabetes. This compound has emerged as a potent inhibitor of this enzyme. This guide compares the reported efficacy of this compound with other notable FBPase inhibitors, including MB05032 (and its prodrug MB06322/CS-917), FBPase-1 inhibitor-1, FBPase-IN-2, FBPase-IN-3, and the established anti-diabetic drug Metformin, which has been shown to indirectly inhibit FBPase. While in vitro potency data is available for this compound, in vivo and cellular glucose production data remains limited in the public domain, hindering a complete comparative analysis. In contrast, extensive preclinical and clinical data are available for MB06322/CS-917 and its successor MB07803, providing a benchmark for the evaluation of newer compounds like this compound.
Data Presentation: A Comparative Analysis of FBPase Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: In Vitro Efficacy of FBPase Inhibitors
| Compound | Target | IC50 / Ki (Enzyme Assay) | Cellular Glucose Production IC50 |
| This compound | FBPase | 0.22 µM[1] | Data not available |
| MB05032 | FBPase | 16 nM[2] | Data not available |
| FBPase-1 inhibitor-1 | FBPase-1 | 3.4 µM (IC50)[3][4] | 6.6 µM (in rat hepatoma cells)[5] |
| FBPase-IN-2 | FBPase | 0.15 µM[2] | Data not available |
| FBPase-IN-3 | FBPase | 2.08 µM[2] | Data not available |
| Metformin | Indirectly inhibits FBPase via AMP elevation | Not directly applicable | Data not available (acts via a different mechanism) |
Table 2: In Vivo Efficacy of FBPase Inhibitors
| Compound | Animal Model | Dose and Route | Key Findings |
| This compound | Data not available | Data not available | Reported to reduce blood glucose and improve glucose tolerance[1] |
| MB06322 (CS-917) | Zucker Diabetic Fatty (ZDF) rats | Single oral dose | Inhibited gluconeogenesis by ~70% and reduced blood glucose by >200 mg/dL[6][7] |
| MB06322 (CS-917) | Zucker Diabetic Fatty (ZDF) rats | 2-week oral treatment | Profound glucose lowering (~44%)[6][7][8] |
| FBPase-IN-3 (Compound [I]) | ICR mice | Oral | Significantly lowered blood glucose in an oral pyruvate tolerance test, comparable to metformin[9] |
| Metformin | High-fat diet-fed diabetic mice | Not specified | Antihyperglycemic effect significantly blunted in mice with AMP-insensitive FBP1[1][3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the relevant biological pathways and experimental procedures.
References
- 1. Safety, Tolerability, and Efficacy Study of MB07803 Administered to Patients With Type 2 Diabetes Mellitus [ctv.veeva.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of FBPase-IN-1: A Comprehensive Guide for Laboratory Professionals
An essential guide to the proper handling and disposal of FBPase-IN-1 (CAS 883973-99-7), ensuring laboratory safety and regulatory compliance. This document provides clear, procedural guidance for researchers, scientists, and drug development professionals.
This compound, a potent allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase-1), is a valuable tool in metabolic research and drug discovery. Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and preventing environmental contamination. This guide outlines the necessary procedures, taking into account the available, albeit conflicting, safety information.
Physicochemical and Safety Data
Proper identification and understanding of a compound's properties are the foundation of safe handling. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Chemical Name | 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide | N/A |
| Synonyms | F1,6BPase-1 Inhibitor, FBP1 Inhibitor | [1] |
| CAS Number | 883973-99-7 | [1] |
| Molecular Formula | C₁₃H₇Cl₃N₂O₃S | [1] |
| Molecular Weight | 377.6 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | Not determined | [3][4][5] |
| Solubility | DMSO: ~14 mg/mLDMF: ~20 mg/mLWater: Sparingly soluble | [1][6][7] |
| Hazard Classification | Conflicting Data: - Not classified as hazardous according to GHS.- Classified as: Acute toxicity, Oral (Category 4); Acute and Chronic Aquatic Toxicity (Category 1). | [5] |
Note on Conflicting Hazard Information: Safety Data Sheets (SDS) from different suppliers provide conflicting classifications. One major supplier indicates the substance is not hazardous[5], while others classify it as harmful if swallowed and very toxic to aquatic life. Due to this discrepancy, it is imperative to handle and dispose of this compound with caution, following the protocols for a hazardous substance.
Experimental Protocols: Disposal Procedures
The following step-by-step procedure is based on a conservative approach that prioritizes safety and environmental protection in light of the conflicting hazard information.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Also, dispose of any lab materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves, pipette tips) in this container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure screw-top lid.
-
-
Liquid Waste:
-
Collect solutions of this compound (e.g., in DMSO or DMF) and any subsequent rinsates in a separate, clearly labeled hazardous liquid waste container.
-
Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
-
Empty Containers:
-
"RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of in the regular trash, with labels defaced. The rinsate from this process must be collected as hazardous liquid waste.
-
3. Labeling of Waste Containers:
-
All hazardous waste containers must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide)".
-
The associated hazards (based on the more conservative SDS): "Acutely Toxic," "Aquatic Hazard."
-
The accumulation start date.
-
4. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash. The potential for high aquatic toxicity necessitates professional disposal by a licensed hazardous waste contractor.
Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Fructose-1,6-bisphosphatase-1 Inhibitor | CAS 883973-99-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. scbt.com [scbt.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistics for Handling FBPase-IN-1
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with FBPase-IN-1. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to adhere to standard laboratory safety protocols when handling any chemical compound.[1] The following personal protective equipment (PPE) is recommended to minimize exposure and ensure a safe working environment.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
| Respiratory | Not generally required under normal use with adequate ventilation. |
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3] Follow the specific storage temperature recommendations provided on the product insert.
2.2. Preparation of Solutions
-
Ventilation: All weighing and solution preparation should be conducted in a well-ventilated area, such as a chemical fume hood.
-
Handling Solids: When handling the solid form of this compound, avoid generating dust.[3]
-
Solubility: this compound is soluble in DMF and DMSO.[4] Prepare solutions by slowly adding the solvent to the solid to avoid splashing.
2.3. Experimental Use
-
General Precautions: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory.
-
Spill Management: In case of a small spill, mechanically collect the solid material.[1] For liquid spills, absorb with an inert material and place in a suitable container for disposal.
2.4. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If symptoms persist, seek medical attention.[1] |
| Skin Contact | Wash the affected area with soap and water. The product is generally not expected to cause skin irritation.[1] |
| Eye Contact | Rinse the eyes cautiously with water for several minutes.[1] |
| Ingestion | If symptoms persist after swallowing, consult a doctor.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Segregation: Collect all waste containing this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, in a designated, sealed, and clearly labeled waste container.
-
Disposal Method: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or waterways.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
